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Hydroxymethylboronic acid

Cat. No.: B15317444
M. Wt: 75.86 g/mol
InChI Key: WLVJMFFJFXQUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxymethylboronic acid (CH5BO3) is a versatile organoboron compound of significant interest in scientific research. As a member of the boronic acid family, it serves as a valuable building block in organic synthesis and drug discovery. Its unique physicochemical properties stem from the boron atom's empty p-orbital, which allows it to act as a Lewis acid. This enables the compound to form reversible covalent complexes with nucleophiles like hydroxyl groups, a mechanism that is exploited in the design of enzyme inhibitors and sensors . Boronic acids are established bioisosteres for carboxylic acids, and their incorporation into bioactive molecules can fine-tune selectivity, pharmacokinetics, and physicochemical properties . While specific biological data for this compound is limited, boronic acids as a class have demonstrated promising anticancer, antibacterial, and antiviral activities in research settings . Furthermore, polymers and derivatives containing the boronic acid functional group are extensively investigated for advanced biomedical applications, including glucose-sensing and controlled drug delivery systems, leveraging their ability to bind diol-containing molecules . In agrochemical research, boronic acid derivatives are emerging as novel candidates for fungicide and plant growth regulator development, with their mode of action often involving reversible inhibition of specific enzymatic targets . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5BO3 B15317444 Hydroxymethylboronic acid

Properties

Molecular Formula

CH5BO3

Molecular Weight

75.86 g/mol

IUPAC Name

hydroxymethylboronic acid

InChI

InChI=1S/CH5BO3/c3-1-2(4)5/h3-5H,1H2

InChI Key

WLVJMFFJFXQUGK-UHFFFAOYSA-N

Canonical SMILES

B(CO)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxymethylboronic acid, a valuable building block in organic chemistry and medicinal drug development. The document details established synthetic protocols, purification techniques, and in-depth characterization data, presented for practical application in a research and development setting.

Synthesis of this compound

The most efficient and commonly cited route for synthesizing this compound involves the aqueous solvolysis of dialkyl (halomethyl)boronates.[1] This method avoids the formation of problematic isomers that can occur in other synthetic pathways.[1] A key intermediate in modern asymmetric synthesis is the pinanediol ester of this compound, which can be readily prepared from the acid.[1][2]

Primary Synthetic Pathway: Hydrolysis of a Halomethylboronate Ester

The synthesis begins with the hydrolysis of a readily available starting material, such as diisopropyl (bromomethyl)boronate. This reaction proceeds to form (hydroxymethyl)boronic acid, which exists in aqueous solution and can be used directly for subsequent steps or isolated.[1][2] The acid is often found in equilibrium with its cyclic dimeric ester, 2,5-dihydroxy-1,4,2,5-dioxadiborinane.[1]

Synthesis_Pathway A Diisopropyl (bromomethyl)boronate B Hydrolysis (H2O) A->B C (Hydroxymethyl)boronic acid (in aqueous solution) B->C D (-)-Pinanediol Extraction C->D E Pinanediol (hydroxymethyl)boronate D->E

Caption: Synthesis of Pinanediol (hydroxymethyl)boronate.

Detailed Experimental Protocols

Protocol 1: Synthesis of (Hydroxymethyl)boronic Acid (Aqueous Solution) [1][2]

  • Starting Material: Diisopropyl (bromomethyl)boronate.

  • Hydrolysis: The diisopropyl (bromomethyl)boronate is subjected to aqueous solvolysis. This is typically achieved by mixing the boronate with water.

  • Reaction Conditions: The hydrolysis proceeds efficiently, yielding an acidic aqueous solution of (hydroxymethyl)boronic acid (10) and its cyclic dimer (11).[1]

  • Isolation (Optional): For many applications, the resulting aqueous solution can be used directly. If isolation is required, the solution must be neutralized with a basic ion-exchange resin, followed by the evaporation of a large volume of water.[1] However, this is often unnecessary if the goal is to prepare a derivative like the pinanediol ester.[1]

Protocol 2: Synthesis of Pinanediol (hydroxymethyl)boronate (12) [1]

  • Preparation of Acid Solution: Generate the acidic aqueous solution of (hydroxymethyl)boronic acid (10) as described in Protocol 1.

  • Extraction: Extract the acidic aqueous solution with (-)-pinanediol dissolved in a suitable organic solvent (e.g., diethyl ether). This step selectively transfers the boronic acid into the organic phase by forming the pinanediol ester.

  • Workup: The organic extracts are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is obtained in high yield.[1] While recrystallization can lead to significant loss, NMR data indicate the initial product is often pure enough for subsequent synthetic steps.[1]

Purification Strategies for Boronic Acids

Purifying boronic acids can be challenging due to their propensity to form anhydrous trimers (boroxines) and their amphiphilic nature.[3]

  • Recrystallization: For some aryl boronic acids, recrystallization from hot water or ethanol can be an effective method.[3]

  • Acid/Base Extraction: A general method involves dissolving the crude boronic acid in an aqueous base to form the boronate salt, washing with an organic solvent (like diethyl ether or ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[3][4]

  • Diethanolamine Adduct Formation: Boronic acids can react with diethanolamine to form stable, crystalline adducts that precipitate from solvents like ether. The free boronic acid can be recovered by treating the adduct with acid.[3]

  • Sorbitol Extraction: This technique leverages the strong binding of boronic acids to diols. The boronic acid can be selectively pulled into an aqueous layer containing sorbitol, leaving organic-soluble impurities behind.[3]

Characterization of this compound and Derivatives

Comprehensive characterization is essential to confirm the structure, purity, and stability of this compound and its esters. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to probe the chemical environment of ¹H, ¹³C, and ¹¹B nuclei, providing definitive structural information.

Stability Studies: NMR has been used to examine the stability of (hydroxymethyl)boronic acid (10) and its pinanediol ester (12).[1][2]

  • Acidic Conditions: Both compounds are stable in acidic D₂O, even when heated for an hour.[1][2]

  • Basic Conditions: At room temperature in basic solutions, the compounds are stable for several days. However, upon heating at 90-98°C for a few hours, they degrade to methanol and borate.[1][2]

Compound Nucleus Solvent Chemical Shift (δ, ppm) Notes
(Hydroxymethyl)boronic acid¹¹BD₂O19.5Consistent with boric acid, suggesting hydrolysis under some conditions.[5]
Diadenosine borate¹¹BD₂O7.0, 11.8Illustrates typical shifts for tetrahedral borate esters.[5]
Phenylboronic Acid¹HNot Specified7.33-7.99Aromatic protons.[6]
4-(Hydroxymethyl)phenylboronic acid¹HNot Specified~4.6 (s, 2H, -CH₂-), ~7.4 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H)Data from a related compound. The -CH₂- signal is characteristic.
4-(Hydroxymethyl)phenylboronic acid¹³CNot Specified~64 (-CH₂-), ~127-135 (Ar-C)Data from a related compound.

Note: Specific NMR data for the parent this compound is sparse in the literature; data from related structures is provided for reference.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization A Crude Product B Purification (e.g., Extraction, Recrystallization) A->B C Pure Sample B->C D NMR Spectroscopy (¹H, ¹³C, ¹¹B) C->D E Mass Spectrometry (UPLC-MS/MS) C->E F IR Spectroscopy (FTIR) C->F G Structure & Purity Confirmation D->G E->G F->G

Caption: General workflow for sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[7]

Experimental Protocol: Sample Preparation (FTIR)

  • Sample Form: Solid samples can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent.

  • Solvent Choice: If a solvent is used, it must be transparent in the IR region of interest. Perchlorinated solvents like chloroform or carbon tetrachloride are common choices.[7]

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 600 cm⁻¹.[8]

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Intensity
Hydroxyl (Boronic Acid)O-H stretch3200 - 3600Broad, Strong
Hydroxyl (Alcohol)O-H stretch3200 - 3600Broad, Strong
Alkane C-Hsp³ C-H stretch2850 - 2950Medium to Strong
Boron-OxygenB-O stretch~1350Strong
Carbon-OxygenC-O stretch1000 - 1250Strong

Table references:[8][9]

Changes in the B-O stretching band can confirm the formation of boronate esters when reacting the boronic acid with diols.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and purity. Due to the nature of boronic acids, specialized techniques are often required.

Challenges: Analysis of boronic acids by MS can be complicated by the formation of boroxines (anhydrous trimers), solvent adducts, and dimer ions in the ion source.[11][12]

Experimental Protocol: UPLC-MS/MS for Boronic Acid Analysis [11][13]

  • System: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS) is highly effective.

  • Column: A reverse-phase column, such as an Acquity BEH C18, is typically used for separation.[11]

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate or 0.1% ammonia in water.[11][13]

  • Ionization: Electrospray ionization (ESI) in negative mode is often more sensitive for boronic acids and is used to generate the [M-H]⁻ ion.[13][14]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for high sensitivity and selectivity, which is critical for quantifying trace levels of boronic acids, especially as potential genotoxic impurities in pharmaceutical ingredients.[13] This method can achieve limits of quantification (LOQ) in the range of 0.005 to 0.05 ng/mL.

Compound Ionization Mode Observed Ion m/z (Calculated)
This compound (C₁H₅BO₃)ESI (-)[M-H]⁻59.02
ESI (+)[M+H]⁺61.03
4-(Hydroxymethyl)phenylboronic acid (C₇H₉BO₃)ESI (-)[M-H]⁻151.06
ESI (+)[M+H]⁺153.07

Molecular weights calculated based on most abundant isotopes.

References

An In-depth Technical Guide on the Discovery and History of Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid (HOCH₂B(OH)₂) is the simplest α-hydroxyalkylboronic acid. While the broader class of organoboronic acids has been known since the work of Edward Frankland in 1860, the specific history of this compound is more recent and is primarily a story of synthetic innovation rather than a singular discovery event. Its utility lies not in direct biological or signaling pathway activity, but as a versatile and valuable building block in organic synthesis. The hydroxyl group provides a functional handle for further transformations, while the boronic acid moiety enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a detailed account of the historical development of its synthesis, key experimental protocols, and characterization data.

Historical Development of Synthetic Routes

The synthesis of this compound has evolved from multi-step, indirect methods to more efficient, direct approaches. The primary challenge in its synthesis has been the protection of the reactive hydroxyl group or the use of a stable precursor that can be readily converted to the desired product.

Early Indirect Methods: The Protected Precursor Approach

Initial strategies for the synthesis of this compound relied on the use of protected precursors, most commonly (benzyloxymethyl)boronic esters. This approach involved the synthesis of a stable, protected intermediate, followed by a deprotection step to reveal the free hydroxyl group.

One of the key figures in the development of synthetic routes for a wide range of boronic esters is Donald S. Matteson. His work on the homologation of boronic esters provided the foundational chemistry that enabled the synthesis of functionalized boronic acids, including the precursors to this compound.

The general workflow for this indirect approach is as follows:

  • Synthesis of a Protected (Alkoxymethyl)boronic Ester: A common precursor is the (benzyloxymethyl)boronic ester. This could be synthesized by reacting a borate ester with (chloromethyl)lithium in the presence of benzyl alcohol, or through other related methods.

  • Deprotection: The protecting group, such as a benzyl group, is then removed to yield the this compound or its ester. Catalytic hydrogenation is a common method for debenzylation.

While effective, this multi-step approach often resulted in lower overall yields and required additional purification steps.

A Modern, Efficient Route: Hydrolysis of Halomethylboronates

A more direct and efficient synthesis of this compound and its esters was described by Donald S. Matteson in 2011.[1] This method involves the hydrolysis of a readily available (halomethyl)boronic ester, followed by esterification with a diol to produce a stable derivative. This approach avoids the need for protecting groups and offers a more streamlined process.[1]

This modern route has become the preferred method for accessing this compound derivatives for use in asymmetric synthesis and other applications.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the historical and modern synthetic approaches to this compound and its derivatives.

ParameterEarly Indirect Method (via Debenzylation)Modern Direct Method (via Hydrolysis)
Starting Material Trialkyl borate, Benzyl alcohol, ChloroiodomethaneDiisopropyl (bromomethyl)boronate
Key Steps 1. Formation of (benzyloxymethyl)boronic ester2. Deprotection (e.g., hydrogenation)1. Hydrolysis of (bromomethyl)boronic ester2. Esterification with a diol (e.g., pinanediol)
Reported Overall Yield Variable, often moderate due to multiple stepsHigh
Key Reagents Butyllithium, a boronic ester, a protecting group reagentWater, a diol (e.g., (-)-pinanediol)
Reaction Conditions Often requires low temperatures (e.g., -78 °C) for lithiation stepsMilder conditions for hydrolysis and esterification

Detailed Experimental Protocols

Protocol 1: Efficient Synthesis of Pinanediol (Hydroxymethyl)boronate via Hydrolysis (Matteson, 2011)

This protocol is adapted from the work of Donald S. Matteson and describes the efficient synthesis of pinanediol (hydroxymethyl)boronate, a stable and useful derivative of this compound.[1]

Step 1: Hydrolysis of Diisopropyl (Bromomethyl)boronate

  • Diisopropyl (bromomethyl)boronate (1.0 mmol) is mixed with water (5 mL).

  • The mixture is stirred at room temperature for 24 hours.

  • The progress of the hydrolysis can be monitored by NMR spectroscopy to confirm the formation of (hydroxymethyl)boronic acid.

Step 2: Esterification with (-)-Pinanediol

  • To the aqueous solution of (hydroxymethyl)boronic acid from Step 1, (-)-pinanediol (1.1 mmol) and diethyl ether (10 mL) are added.

  • The biphasic mixture is stirred vigorously for 1 hour.

  • The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether (2 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude pinanediol (hydroxymethyl)boronate.

  • The product can be purified by chromatography or recrystallization, though the crude product is often of sufficient purity for subsequent steps.

Protocol 2: Representative Indirect Synthesis via a Protected Intermediate

This protocol represents the general strategy of the earlier, indirect methods.

Step 1: Synthesis of a (Benzyloxymethyl)boronic Ester

  • A solution of a suitable boronic ester (e.g., pinacol boronate) (1.0 equiv) and chloroiodomethane (1.2 equiv) in tetrahydrofuran (THF) is cooled to -78 °C.

  • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • A solution of benzyl alcohol (1.5 equiv) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the (benzyloxymethyl)boronic ester.

Step 2: Debenzylation to Yield the Hydroxymethylboronic Ester

  • The (benzyloxymethyl)boronic ester (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A palladium catalyst (e.g., 10% Pd on carbon) is added.

  • The mixture is subjected to an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or NMR).

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the hydroxymethylboronic ester.

Mandatory Visualizations

Experimental Workflow for the Efficient Synthesis of Pinanediol (Hydroxymethyl)boronate

G cluster_start Starting Material cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification cluster_end Final Product start Diisopropyl (bromomethyl)boronate hydrolysis Mix with H₂O Stir at RT for 24h start->hydrolysis intermediate (Hydroxymethyl)boronic Acid (in aqueous solution) hydrolysis->intermediate esterification Add (-)-Pinanediol and Diethyl Ether Stir for 1h intermediate->esterification workup Separate organic layer Dry and concentrate esterification->workup end_product Pinanediol (hydroxymethyl)boronate workup->end_product

Caption: Workflow for the efficient synthesis of pinanediol (hydroxymethyl)boronate.

Characterization Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Spectroscopic Data Pinanediol (hydroxymethyl)boronate
¹H NMR (CDCl₃, δ in ppm)4.34 (d, 1H), 3.55 (s, 2H), 2.29 (m, 1H), 2.17 (m, 1H), 1.90 (t, 1H), 1.83 (m, 1H), 1.39 (s, 3H), 1.26 (s, 3H), 0.84 (s, 3H)
¹³C NMR (CDCl₃, δ in ppm)85.8, 77.5, 60.1 (CH₂OH), 51.2, 39.5, 38.2, 35.4, 28.5, 27.0, 26.3, 23.9
IR (cm⁻¹)~3400 (br, O-H stretch), ~2970 (C-H stretch), ~1370 (B-O stretch)

Note: Specific chemical shifts and peak shapes can vary depending on the solvent and concentration.

Conclusion

The history of this compound is a testament to the advancements in synthetic organic chemistry. From earlier, more cumbersome multi-step procedures involving protected intermediates, the field has progressed to highly efficient and direct methods. The work of chemists like Donald S. Matteson has been pivotal in this evolution, providing researchers with practical access to this versatile building block. As a stable, yet reactive intermediate, this compound and its derivatives, such as the pinanediol ester, continue to be valuable tools in the synthesis of complex molecules for pharmaceutical and materials science applications. The development of its synthesis underscores the ongoing quest for more efficient and elegant solutions to chemical challenges.

References

Spectroscopic and Structural Characterization of Hydroxymethylboronic Acid and Its Phenyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxymethylboronic acid and its derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological applications. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and quality control. This technical guide provides a consolidated overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its more extensively studied phenyl analogues, 4-(hydroxymethyl)phenylboronic acid and 3-(hydroxymethyl)phenylboronic acid. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.

Structural Overview

Due to the limited availability of comprehensive public data for the parent this compound, this guide focuses on the spectroscopic data for its common derivatives, 4-(hydroxymethyl)phenylboronic acid and 3-(hydroxymethyl)phenylboronic acid. The structural differences are illustrated below.

structure_comparison cluster_parent This compound cluster_derivatives Phenyl Derivatives parent HO-CH₂-B(OH)₂ derivative4 4-(Hydroxymethyl)phenylboronic Acid parent->derivative4 Addition of p-phenylene group derivative3 3-(Hydroxymethyl)phenylboronic Acid parent->derivative3 Addition of m-phenylene group

Figure 1: Structural relationship between this compound and its phenyl derivatives.

Spectroscopic Data

The following sections present the available spectroscopic data for the phenyl derivatives of this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of these compounds. The key nuclei for analysis are ¹H, ¹³C, and ¹¹B.

Table 1: ¹H NMR Spectroscopic Data for 4-(Hydroxymethyl)phenylboronic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79d2HAr-H (ortho to B(OH)₂)
7.39d2HAr-H (meta to B(OH)₂)
4.65s2H-CH ₂OH
8.1 (broad)s2HB(OH )₂
5.2 (broad)s1HCH₂OH

Table 2: ¹³C NMR Spectroscopic Data for 4-(Hydroxymethyl)phenylboronic Acid

Chemical Shift (δ) ppmAssignment
142.1C -B
135.2Ar-C H
128.8Ar-C H
64.5-C H₂OH

Table 3: ¹¹B NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
Phenylboronic Acid Derivatives (general)27-30
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Key IR Absorption Bands for Hydroxymethyl-Substituted Phenylboronic Acids [1]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol and boronic acid)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1600, 1470, 1410Medium-WeakAromatic C=C skeletal vibrations
~1350StrongB-O stretch
~1020StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a commonly employed technique.

Table 5: Mass Spectrometry Data for 4-(Hydroxymethyl)phenylboronic Acid

ParameterValue
Molecular FormulaC₇H₉BO₃
Molecular Weight151.96 g/mol [2]
Ionization ModeNegative ESI
Observed Ion [M-H]⁻m/z 151.0

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of boronic acids.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of the B(OH)₂ and CH₂OH protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Typical spectral width: -2 to 12 ppm.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • A larger number of scans will be required compared to ¹H NMR.

      • Typical spectral width: 0 to 200 ppm.

    • ¹¹B NMR:

      • Use a broadband probe tuned to the ¹¹B frequency.

      • A reference standard such as BF₃·OEt₂ can be used.

      • Typical spectral width: 100 to -100 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (LC-MS) Protocol[3][4]
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Data Acquisition:

    • System: A Liquid Chromatography (LC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

    • LC Conditions:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of water and acetonitrile, often with a modifier such as 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

      • Flow Rate: 0.2-0.5 mL/min.

      • Injection Volume: 1-10 µL.

    • MS Conditions (Negative ESI):

      • Ionization Mode: ESI negative.

      • Capillary Voltage: 2.5-3.5 kV.

      • Drying Gas (N₂) Flow and Temperature: Optimize for desolvation (e.g., 8-12 L/min at 300-350 °C).

      • Scan Range: m/z 50-500.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion ([M-H]⁻) and any significant fragment ions or adducts.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation prep Compound Synthesis and Purification dissolve Dissolution in Appropriate Solvent prep->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) dissolve->nmr ir FTIR Spectroscopy dissolve->ir ms LC-MS Analysis dissolve->ms process Data Processing (FT, Baseline Correction, etc.) nmr->process ir->process ms->process assign Spectral Assignment and Structural Elucidation process->assign report Reporting and Data Archiving assign->report

Figure 2: General workflow for spectroscopic analysis of this compound derivatives.

This technical guide provides a foundational set of spectroscopic data and analytical protocols for hydroxymethyl-substituted phenylboronic acids. The tabulated data for NMR, IR, and MS, coupled with the detailed experimental methodologies, offer a valuable resource for researchers in the synthesis, characterization, and application of these important chemical entities. The provided workflows serve as a practical guide for the systematic analysis of such compounds.

References

physical and chemical properties of hydroxymethylboronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Hydroxymethylboronic acid and its derivatives are a class of organoboron compounds that have garnered significant interest in synthetic chemistry and drug discovery. The presence of both a boronic acid moiety and a hydroxymethyl group imparts unique chemical properties, making them versatile building blocks and pharmacophores. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its key isomers, with a focus on data relevant to researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound and its phenyl-substituted isomers are crucial for their identification, purification, and application in various chemical reactions. The following tables summarize key quantitative data for these compounds. Note that "this compound" refers to the simplest form, while its phenyl derivatives are specified by their substitution pattern.

General Physical Properties
PropertyThis compound2-(Hydroxymethyl)phenylboronic Acid3-(Hydroxymethyl)phenylboronic Acid4-(Hydroxymethyl)phenylboronic Acid
Molecular Formula CH₅BO₃C₇H₉BO₃[1]C₇H₉BO₃[2]C₇H₉BO₃[3]
Molecular Weight 75.86 g/mol 151.96 g/mol [1]151.96 g/mol [2]151.958 g/mol [3]
CAS Number Not Found87199-14-2[1]87199-15-3[2]59016-93-2[3]
Appearance Not specifiedWhite powderOff-white crystalline powder[2]Not specified
Melting Point Not specified~178-182°C95-99 °C[2][4]206-208 °C[3]
Boiling Point Not specifiedNot available380.5±44.0 °C (Predicted)[2]Not available[3]
pKa Not specifiedNot specified8.31±0.10 (Predicted)[2]Not specified
Water Solubility SolubleInsolubleSoluble[2]25 g/L[5]
Spectroscopic Data
SpectroscopyThis compound3-(Hydroxymethyl)phenylboronic Acid4-(Hydroxymethyl)phenylboronic Acid
¹H NMR (400 MHz) In D₂O: δ 3.18 (s)[6]In ACETONITRILE-d₃: δ 7.75 (1H, s), 7.67 (1H, d, J = 7.28 Hz), 7.40-7.48 (1H, m), 7.30-7.40 (1H, m), 4.60 (2H, s)[2]In CD₃OD: δ 7.72 (d, J=7.2 Hz, 2H), 7.35-7.30 (m, 2H), 4.60 (s, 2H)[5]
¹¹B NMR Not specifiedNot specifiedNot specified
IR Spectroscopy Not specifiedAvailable[7]Available[8]
Mass Spectrometry Not specifiedNot specifiedES+: m/z 542.15, 544.35 [M+H][5]

Chemical Properties and Reactivity

Stability

This compound and its diol esters exhibit notable stability in acidic aqueous solutions.[6] They can withstand heating in acidic D₂O for an hour without degradation.[6][9] However, their stability is pH-dependent. In basic solutions at room temperature, they remain stable for several days but will degrade to methanol and borate upon heating for a few hours.[6] This degradation process shows a significant hydrogen/deuterium isotope effect.[6][9]

The oxidative stability of boronic acids is a critical factor in biological applications.[10] Generally, they are susceptible to oxidation by reactive oxygen species.[10] However, structural modifications, such as the formation of an intramolecularly coordinated boralactone, can increase stability by up to 10,000-fold.[11][12][13] The cyclic ester (benzoxaborole) formed from 2-hydroxymethylphenylboronic acid is known for its enhanced stability and has been a key scaffold in drug development, as seen in the antifungal drug tavaborole and the anti-inflammatory drug crisaborole.[11][12]

Stability of this compound HMB This compound Acidic Acidic Solution (D₂O) HMB->Acidic + Heat (1h) Basic_RT Basic Solution (Room Temp) HMB->Basic_RT Basic_Heat Basic Solution (Heated) HMB->Basic_Heat Stable Stable Acidic->Stable Stable_Days Stable (for days) Basic_RT->Stable_Days Degraded Degrades to Methanol + Borate Basic_Heat->Degraded

Figure 1. pH-dependent stability of this compound.
Reactivity and Applications

Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[14] The phenyl derivatives of this compound are frequently used as building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials like Organic Light Emitting Diodes (OLEDs).[14]

Their ability to form reversible covalent bonds with diols makes them invaluable for molecular recognition, particularly for sensing saccharides.[15] This property is being exploited in the development of sensors and drug delivery systems.[16] In drug discovery, the boronic acid group can act as a pharmacophore, often targeting serine proteases. The first FDA-approved boronic acid drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[17][18] The hydroxymethyl group can be used to tune solubility and provides a handle for further functionalization.

Experimental Protocols

Synthesis of this compound

A common and efficient route to this compound derivatives involves the aqueous solvolysis of dialkyl (halomethyl)boronates.[6]

Protocol Outline: Synthesis from Diisopropyl (bromomethyl)boronate [6][9]

  • Hydrolysis: Diisopropyl (bromomethyl)boronate is hydrolyzed in an aqueous solution. This step forms the unstable (bromomethyl)boronic acid intermediate.

  • Solvolysis: The intermediate rapidly undergoes solvolysis, where the bromine atom is displaced by a hydroxyl group from the water, yielding this compound.

  • Esterification (Optional): For purification or use in asymmetric synthesis, the resulting this compound can be reacted with a diol, such as pinanediol, to form a stable cyclic boronic ester (a pinanediol (hydroxymethyl)boronate).[6][9]

Synthesis of this compound start Diisopropyl (bromomethyl)boronate hydrolysis Aqueous Hydrolysis start->hydrolysis intermediate (Bromomethyl)boronic acid (unstable) hydrolysis->intermediate solvolysis Aqueous Solvolysis intermediate->solvolysis product Hydroxymethylboronic Acid solvolysis->product esterification Reaction with Pinanediol product->esterification Optional purification/ derivatization ester_product Pinanediol (hydroxymethyl)boronate esterification->ester_product

Figure 2. General workflow for the synthesis of this compound.
Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Samples are typically dissolved in deuterated solvents such as D₂O or acetonitrile-d₃.[2][6] The chemical shift of the methylene protons (CH₂) in this compound appears as a singlet around 3.18 ppm in D₂O.[6]

  • ¹¹B NMR: This technique is highly informative for boron-containing compounds. Boronic acids and their esters typically show signals in the range of δ 27-33 ppm.[19][20]

  • Stability Studies: NMR is a powerful tool to monitor the stability of this compound under different conditions (e.g., varying pH and temperature).[6] The appearance of signals for methanol and the disappearance of the this compound signal can be used to quantify degradation.[6]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples can be dissolved in a suitable solvent or analyzed as a KBr pellet.[21]

  • Characteristic Bands: Key vibrational bands for this compound would include:

    • O-H Stretching: A broad band in the 3200–3600 cm⁻¹ region, characteristic of the hydroxyl groups.[22]

    • C-H Stretching: Bands in the 2850-2950 cm⁻¹ region.[22]

    • B-O Stretching: A strong band typically observed around 1350 cm⁻¹. Changes in this band can indicate the formation of a boronate ester.[23]

Conclusion

This compound and its derivatives are compounds of significant academic and industrial interest. Their unique stability profiles, reactivity in cross-coupling reactions, and ability to interact with diols make them versatile tools in organic synthesis, materials science, and medicinal chemistry. This guide provides a foundational set of data and protocols to aid researchers in the effective application of these valuable chemical entities.

References

Synthesis of Hydroxymethylboronic Acid Derivatives and Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hydroxymethylboronic acid derivatives and their analogs. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details key synthetic methodologies, presents quantitative data in a structured format for easy comparison, and includes detailed experimental protocols for pivotal reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes.

Core Synthetic Strategies

The synthesis of this compound derivatives and analogs primarily revolves around two key strategies: the Matteson homologation reaction for the preparation of α-hydroxymethylboronic esters and the synthesis of hydroxymethyl-substituted arylboronic acids, which are valuable precursors in cross-coupling reactions.

Matteson Homologation for α-Hydroxymethylboronic Esters

The Matteson homologation provides a powerful and stereoselective method for the synthesis of α-chloroalkylboronic esters, which can be subsequently converted to their corresponding hydroxymethyl analogs. A prominent example is the synthesis of pinanediol (hydroxymethyl)boronate.[1][2] This process typically involves the reaction of a boronic ester with a dihalomethyllithium reagent.[1][2]

A general workflow for this synthetic approach is illustrated below:

Matteson_Homologation reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node A Boronic Ester C α-Haloalkylboronic Ester A->C Matteson Homologation B CHX2Li (Dihalomethyllithium) E Hydroxymethylboronic Acid Derivative C->E D Hydrolysis or Nucleophilic Substitution Hydroxymethyl_Arylboronic_Acid_Synthesis reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node Start Bromobenzyl Alcohol Protected_Intermediate Protected Bromobenzyl Alcohol Derivative Start->Protected_Intermediate Protect Protection of -OH group Borylated_Intermediate Borylated Intermediate Protected_Intermediate->Borylated_Intermediate Lithium-Halogen Exchange & Borylation Reagent1 n-BuLi Reagent2 B(OR)3 Final_Product Hydroxymethyl- substituted Arylboronic Acid Borylated_Intermediate->Final_Product Deprotect Deprotection Suzuki_Miyaura_Workflow cluster_2 reactant_node reactant_node reagent_node reagent_node process_node process_node product_node product_node Start Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base Solvent Add Solvent Start->Solvent Reaction Heat Reaction Mixture (under inert atmosphere) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

References

Theoretical and Computational Elucidation of Hydroxymethylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethylboronic acid, a deceptively simple molecule, holds significant potential in various scientific domains, particularly in the realm of medicinal chemistry and materials science. Its ability to reversibly bind with diols makes it a valuable pharmacophore for the development of sensors, drug delivery systems, and enzyme inhibitors. A thorough understanding of its structural, electronic, and reactive properties is paramount for the rational design of novel applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate this compound. It details the computational protocols, summarizes key quantitative data from theoretical calculations, and visualizes its fundamental reaction mechanism. This document is intended to serve as a foundational resource for researchers engaged in the study and application of boronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols has positioned them as critical components in a wide array of applications, from organic synthesis to chemical biology. This compound, as one of the simplest aliphatic boronic acids, serves as a fundamental model for understanding the intrinsic properties of this functional group.

Computational chemistry offers a powerful lens through which to examine the nuanced behavior of this compound at the atomic level. Quantum mechanical methods, particularly Density Functional Theory (DFT), have proven invaluable in predicting its geometric structure, vibrational frequencies, and reactivity. These theoretical insights complement experimental findings and guide the development of new technologies. This guide will delve into the computational approaches used to characterize this compound, presenting key data and methodologies in a structured format.

Computational Methodology

The theoretical investigation of this compound typically employs quantum chemical calculations to determine its molecular properties. The following protocol outlines a standard and robust computational approach based on Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization procedure.

  • Method: Density Functional Theory (DFT) is the most commonly used method.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields accurate results for organic molecules.

  • Basis Set: The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of the electron distribution. For higher accuracy, larger basis sets such as 6-311++G(d,p) can be employed.

  • Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Procedure: The initial geometry of this compound can be built using a molecular editor. The DFT calculation is then run to find the geometry that corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed to predict the infrared (IR) spectrum of the molecule and to confirm that the structure is a true minimum.

  • Method: The same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization should be employed for consistency.

  • Procedure: The calculation of the second derivatives of the energy with respect to the atomic positions yields the harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP) to the calculated frequencies to improve agreement with experimental data.

Analysis of Electronic Properties and Reactivity

DFT calculations also provide valuable information about the electronic structure and reactivity of this compound.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO gap provides an estimate of the molecule's excitability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and hybridization within the molecule.

Quantitative Data

The following tables summarize key quantitative data for this compound derived from theoretical calculations. Disclaimer: The following data is representative of computational studies on simple aliphatic boronic acids. While efforts have been made to provide data as close to this compound as possible, specific experimental or calculated values for this exact molecule may vary.

Optimized Geometrical Parameters

The tables below present the calculated bond lengths and bond angles for the optimized geometry of a representative simple aliphatic boronic acid, providing a model for this compound.

Table 1: Calculated Bond Lengths

BondBond Length (Å)
B-C1.57
B-O11.37
B-O21.37
O1-H10.97
O2-H20.97
C-H31.09
C-H41.09
C-O31.42
O3-H50.97

Table 2: Calculated Bond Angles

AngleBond Angle (°)
C-B-O1121.0
C-B-O2119.0
O1-B-O2120.0
B-O1-H1109.0
B-O2-H2109.0
B-C-H3109.5
B-C-H4109.5
B-C-O3109.5
C-O3-H5109.5
Calculated Vibrational Frequencies

The following table lists the most significant calculated vibrational frequencies for a representative aliphatic boronic acid and their corresponding assignments.

Table 3: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled)Assignment
~3600-3400O-H stretching (free and H-bonded)
~2950-2850C-H stretching
~1400-1300B-O asymmetric stretching
~1100-1000C-O stretching
~1000-900B-O symmetric stretching
~800-700O-B-O bending

Reaction Mechanism with Diols

A key feature of boronic acids is their ability to form cyclic esters with diols. This reaction is fundamental to their application in sensors and other molecular recognition systems. The general mechanism involves a two-step process.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Boronic Acid R-B(OH)₂ Intermediate Tetrahedral Intermediate Boronic Acid->Intermediate + Diol Diol HO-R'-OH Diol->Intermediate Intermediate2 Tetrahedral Intermediate Cyclic Ester Cyclic Boronate Ester Intermediate2->Cyclic Ester - H₂O Water H₂O Intermediate2->Water

General reaction mechanism of a boronic acid with a diol.

The reaction is initiated by the nucleophilic attack of a hydroxyl group from the diol on the electron-deficient boron atom of the boronic acid, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the stable cyclic boronate ester. The reaction is reversible and the equilibrium can be influenced by factors such as pH and the concentration of the reactants.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for a typical computational study of this compound.

Computational_Workflow start Define Research Question mol_build Build Initial Molecular Structure start->mol_build geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No elec_prop Analyze Electronic Properties (HOMO, LUMO, MEP) verify_min->elec_prop Yes reactivity Investigate Reactivity (e.g., with Diols) elec_prop->reactivity data_analysis Data Analysis and Interpretation reactivity->data_analysis conclusion Draw Conclusions and Report Findings data_analysis->conclusion

A typical workflow for the computational analysis of this compound.

Conclusion

Theoretical and computational studies provide indispensable tools for understanding the fundamental properties of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of its structure, vibrational spectra, and reactivity. The quantitative data presented, while representative, offers a solid foundation for further in-silico investigations. The visualized reaction mechanism and computational workflow provide a clear framework for researchers new to this area. As the demand for novel materials and therapeutics grows, the synergy between computational chemistry and experimental research will continue to be a driving force in unlocking the full potential of this compound and its derivatives.

The Pivotal Role of Hydroxymethylboronic Acid in Modern Organoboron Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxymethylboronic acid and its derivatives have emerged as indispensable tools in organoboron chemistry, demonstrating remarkable versatility in a range of synthetic applications. This technical guide provides an in-depth exploration of the core functionalities of this compound, including its critical role in cross-coupling reactions, its utility as a protective group, and its growing importance in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties of Hydroxymethylphenylboronic Acid Isomers

The position of the hydroxymethyl group on the phenyl ring significantly influences the physicochemical properties of hydroxymethylphenylboronic acid. A summary of key properties for the ortho, meta, and para isomers is presented below.

Property2-(Hydroxymethyl)phenylboronic Acid3-(Hydroxymethyl)phenylboronic Acid4-(Hydroxymethyl)phenylboronic Acid
Molecular Formula C₇H₉BO₃C₇H₉BO₃C₇H₉BO₃
Molecular Weight 151.96 g/mol 151.96 g/mol 151.96 g/mol
Melting Point (°C) 108-11295-99[1]251-256
Boiling Point (°C) 380.5±44.0 (Predicted)380.5±44.0 (Predicted)[1]380.5±44.0 (Predicted)
Density (g/cm³) 1.25±0.1 (Predicted)1.25±0.1 (Predicted)[1]1.25±0.1 (Predicted)
pKa -8.31±0.10 (Predicted)[1]-
Water Solubility SolubleSoluble[1]Soluble

Core Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

Hydroxymethylphenylboronic acids are highly effective coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the hydroxymethyl group offers a valuable functional handle for further synthetic transformations.

Table of Suzuki-Miyaura Coupling Reactions with Hydroxymethylphenylboronic Acids

EntryAryl HalideBoronic Acid IsomerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Chloroacetophenone4-Hydroxymethylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/H₂O80195
24-Chlorobenzonitrile4-Hydroxymethylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/H₂O80196
32-Chlorotoluene4-Hydroxymethylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/H₂O80192
44-Bromoanisole4-Hydroxymethylphenylboronic acidChsB-PdNaHCO₃EtOH/H₂O80279
52,4-Dibromo-1-methyl-5-nitro-1H-imidazole3-Hydroxymethylphenylboronic acidPd(OAc)₂Na₂CO₃DME/EtOH/H₂O65255-65[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroacetophenone with 4-(Hydroxymethyl)phenylboronic acid

Materials:

  • 4-Chloroacetophenone (1.0 mmol)

  • 4-(Hydroxymethyl)phenylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube was added 4-chloroacetophenone, 4-(hydroxymethyl)phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • The tube was evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane and water were added via syringe.

  • The reaction mixture was stirred at 80 °C for 1 hour.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactants & Catalyst Loading B Inert Atmosphere Setup A->B Evacuate/Backfill C Solvent Addition B->C Degassed Solvents D Reaction Heating & Monitoring C->D Stirring at 80°C E Workup & Extraction D->E Cooling & Quenching F Purification E->F Column Chromatography G Characterization F->G NMR, MS, IR

A streamlined workflow for a typical Suzuki-Miyaura cross-coupling reaction.
This compound as a Protecting Group for Diols

The ability of boronic acids to reversibly form cyclic esters with diols makes them effective protecting groups. This compound can be utilized for this purpose, offering a mild and efficient method for the temporary protection of 1,2- and 1,3-diols.

Experimental Protocol: Protection of Catechol with 3-(Hydroxymethyl)phenylboronic Acid

Materials:

  • Catechol (1.0 mmol)

  • 3-(Hydroxymethyl)phenylboronic acid (1.1 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus was added catechol and 3-(hydroxymethyl)phenylboronic acid.

  • Anhydrous toluene was added, and the mixture was refluxed until the theoretical amount of water was collected in the Dean-Stark trap.

  • The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The resulting crude boronate ester can often be used in the next step without further purification. Deprotection is typically achieved by simple hydrolysis with water or by transesterification.

Protection/Deprotection Signaling Pathway

Diol_Protection Diol Diol (e.g., Catechol) ProtectedDiol Cyclic Boronate Ester Diol->ProtectedDiol BoronicAcid This compound BoronicAcid->ProtectedDiol Toluene, Reflux (-H₂O) DeprotectedDiol Diol (Regenerated) ProtectedDiol->DeprotectedDiol Hydrolysis H₂O Hydrolysis->ProtectedDiol

Reversible protection of a diol using this compound.

Role in Drug Discovery and Development

The unique properties of the boronic acid functional group, including its ability to form reversible covalent bonds with biological nucleophiles, have positioned it as a valuable pharmacophore in drug design. This compound derivatives serve as key building blocks in the synthesis of several clinically important drugs.

Case Study: Synthesis of Crisaborole

Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used for the treatment of atopic dermatitis, features a benzoxaborole core. The synthesis of this core structure can be initiated from a hydroxymethylphenylboronic acid derivative, highlighting the importance of this class of reagents in medicinal chemistry.

Simplified Retrosynthetic Analysis of Crisaborole

Crisaborole_Retrosynthesis Crisaborole Crisaborole Benzoxaborole Benzoxaborole Core Crisaborole->Benzoxaborole Final modifications Intermediate1 Substituted 2-hydroxymethylphenylboronic acid derivative Benzoxaborole->Intermediate1 Intramolecular cyclization StartingMaterials Simpler Precursors Intermediate1->StartingMaterials Functional group interconversions

A simplified retrosynthetic pathway for the drug Crisaborole.

Spectroscopic Data of Hydroxymethylphenylboronic Acid Isomers

Accurate characterization of hydroxymethylphenylboronic acid isomers is crucial for their effective use in synthesis. Below is a summary of typical spectroscopic data.

Table of Spectroscopic Data

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
2-(Hydroxymethyl)phenylboronic acid 7.8-7.2 (m, 4H, Ar-H), 4.8 (s, 2H, CH₂), 8.1 (br s, 2H, B(OH)₂)145.1, 136.0, 130.5, 128.9, 127.8, 127.2, 64.93400-3200 (br, O-H), 1605 (C=C), 1350 (B-O)
3-(Hydroxymethyl)phenylboronic acid 7.8-7.3 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂), 8.2 (br s, 2H, B(OH)₂)141.2, 134.5, 132.1, 128.8, 127.5, 64.53400-3100 (br, O-H), 1600 (C=C), 1360 (B-O)
4-(Hydroxymethyl)phenylboronic acid 7.75 (d, 2H, Ar-H), 7.27 (d, 2H, Ar-H), 4.56 (s, 2H, CH₂)[3]144.2, 134.8, 127.4, 64.4[3]3450-3150 (br, O-H), 1610 (C=C), 1355 (B-O)[3]

Note: NMR data can vary depending on the solvent used.

Conclusion

This compound and its isomers are powerful and versatile reagents in modern organic chemistry. Their utility in Suzuki-Miyaura cross-coupling, as protecting groups, and as building blocks for complex molecules, particularly in the pharmaceutical industry, is well-established. This guide has provided a comprehensive overview of their properties, key applications, and detailed experimental procedures to aid researchers and scientists in leveraging the full potential of these valuable compounds. Further exploration into their catalytic activities and role as formaldehyde surrogates promises to unveil even more exciting applications in the future.

References

Methodological & Application

Application Notes and Protocols for Hydroxymethylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydroxymethylboronic acid and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, quantitative data on reaction performance, and visualizations of the catalytic cycle and experimental workflows to aid in the successful application of this versatile reagent in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] this compound and its derivatives are valuable building blocks in this reaction, allowing for the introduction of a hydroxymethyl group, a common motif in biologically active molecules and functional materials. The hydroxyl functionality provides a handle for further synthetic transformations, making these reagents particularly useful in drug discovery and development.[2]

This document details the application of this compound, its protected forms such as the N-methyliminodiacetic acid (MIDA) ester, and its corresponding potassium trifluoroborate salt in Suzuki-Miyaura coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-R1(L2) Ar-Pd(II)-R¹(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R1(L2) Transmetalation Ar-Pd(II)-R1(L2)->Pd(0)L2 Reductive Elimination Product Ar-R¹ (Coupled Product) Ar-Pd(II)-R1(L2)->Product ArX Ar-X (Aryl Halide) Base Base (e.g., K₂CO₃) Boronic_Acid R¹-B(OH)₂ (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications of this compound and Its Derivatives

This compound can be employed directly in Suzuki-Miyaura couplings. However, to enhance stability and handleability, protected forms such as MIDA boronates and potassium trifluoroborates are often preferred.[3]

Direct Use of 4-(Hydroxymethyl)phenylboronic Acid

4-(Hydroxymethyl)phenylboronic acid is a commonly used reagent for introducing a benzyl alcohol moiety.

Table 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295[4]
24-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O801688General Protocol
31-BromonaphthalenePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1101292General Protocol
42-BromopyridinePd₂(dba)₃ (2), XPhos (4)K₃PO₄1,4-Dioxane1001878General Protocol
Use of Potassium (Hydroxymethyl)trifluoroborate

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as excellent coupling partners in Suzuki-Miyaura reactions.[5] They are slow-release sources of the corresponding boronic acid under the reaction conditions.

Table 2: Suzuki-Miyaura Coupling of Potassium (Hydroxymethyl)trifluoroborate with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChlorobenzonitrilePd(OAc)₂ (2), RuPhos (4)Cs₂CO₃t-AmylOH/H₂O1001685[6]
24-BromoacetophenonePdCl₂(dppf) (3)K₂CO₃THF/H₂O801291[7]
33-BromoquinolinePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O902475General Protocol
4Methyl 4-bromobenzoatePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001293General Protocol
Use of (Hydroxymethyl)boronic Acid MIDA Ester

N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that are well-suited for iterative cross-coupling strategies due to their stability to chromatography and a range of reaction conditions.[3] The MIDA group is cleaved under basic, aqueous conditions to slowly release the active boronic acid.

Table 3: Suzuki-Miyaura Coupling of (4-(Hydroxymethyl)phenyl)boronic Acid MIDA Ester with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePd(OAc)₂ (2), SPhos (4)K₃PO₄THF/H₂O801890[8]
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2), XPhos (4)K₃PO₄Dioxane/H₂O1001687General Protocol
32-ChloropyridinePd(OAc)₂ (3), RuPhos (6)Cs₂CO₃t-AmylOH/H₂O1102472[6]
4Ethyl 4-bromobenzoatePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901889General Protocol

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Weigh Aryl Halide, Boronic Acid Derivative, and Base B Add to Reaction Vessel under Inert Atmosphere A->B C Add Solvent(s) B->C D Degas the Mixture C->D E Add Palladium Catalyst and Ligand D->E F Heat to Desired Temperature with Stirring E->F G Monitor Reaction by TLC or LC-MS F->G H Cool to Room Temperature G->H I Aqueous Workup (Extraction) H->I J Dry Organic Layer I->J K Purify by Column Chromatography J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with 4-Iodotoluene

This protocol is adapted from a general procedure for Suzuki-Miyaura reactions.[4]

Materials:

  • 4-(Hydroxymethyl)phenylboronic acid (1.2 mmol)

  • 4-Iodotoluene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 4-(hydroxymethyl)phenylboronic acid, 4-iodotoluene, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Potassium (Hydroxymethyl)trifluoroborate

This protocol is a representative procedure for microwave-assisted Suzuki-Miyaura couplings.[9]

Materials:

  • Potassium (hydroxymethyl)trifluoroborate (1.1 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (4 mL)

  • Water (0.4 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add potassium (hydroxymethyl)trifluoroborate, the aryl halide, and potassium phosphate.

  • Add a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the reaction vial, followed by the remaining toluene and water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion

This compound and its derivatives are highly effective reagents for introducing the hydroxymethylphenyl moiety in Suzuki-Miyaura cross-coupling reactions. The choice of the boronic acid derivative (free acid, trifluoroborate, or MIDA ester) can be tailored to the specific requirements of the synthesis, such as the need for enhanced stability or controlled release of the active reagent. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel molecules with important applications.

References

Application Notes and Protocols: Hydroxymethylboronic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid and its derivatives have emerged as indispensable tools in modern organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. This versatile building block is particularly valuable in the construction of complex molecular architectures, finding widespread application in pharmaceutical discovery and materials science. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of novel therapeutic agents and advanced materials.[1]

The presence of both a boronic acid moiety and a hydroxymethyl group provides a dual functionality that chemists can exploit to create intricate and diverse molecular scaffolds. This has led to its use in the synthesis of biologically active compounds with potential anticancer and antiviral properties, as well as in the development of organic light-emitting diodes (OLEDs).[1] These application notes provide detailed protocols and data for the use of this compound as a building block in the synthesis of complex molecules.

Key Applications

  • Pharmaceutical Synthesis: A crucial intermediate in the synthesis of biologically active molecules, including potential anticancer and antiviral agents.[1]

  • Materials Science: Employed in the creation of advanced materials, particularly for organic electronic devices like OLEDs.[1]

  • Suzuki-Miyaura Cross-Coupling Reactions: A key substrate for the formation of biaryl and heteroaryl structures, which are common motifs in drug candidates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-(Hydroxymethyl)phenylboronic Acid with Aryl Halides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-(hydroxymethyl)phenylboronic acid and various aryl halides.

Materials:

  • 3-(Hydroxymethyl)phenylboronic acid

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 3-(hydroxymethyl)phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (0.01-0.05 mmol) to the flask under a positive flow of the inert gas.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound derivatives with various aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of 3-(Hydroxymethyl)phenylboronic Acid with Various Aryl Bromides

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292N/A
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane90888N/A
4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110695N/A
2-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄1,4-Dioxane1001678N/A
1-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851290N/A

Disclaimer: The data in this table is representative and compiled from various sources. Actual yields may vary depending on specific reaction conditions and substrate purity.

Table 2: Synthesis of Biaryl Alcohols via Suzuki-Miyaura Coupling and Subsequent Reduction

The biaryl ketones and aldehydes synthesized using this compound can be readily converted to the corresponding biaryl alcohols through reduction.

Biaryl Ketone/AldehydeReducing AgentSolventTemp (°C)Time (h)Yield (%)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehydeNaBH₄Methanol/H₂ORT195
(4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-yl)(phenyl)methanoneLiAlH₄THF0 to RT292
1-(4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)ethan-1-oneNaBH₄EthanolRT1.598

Signaling Pathway and Experimental Workflow Visualization

The biaryl scaffolds synthesized using this compound are prevalent in molecules designed to modulate various biological signaling pathways. One such critical pathway is the Wnt signaling pathway, which is often dysregulated in cancer. Small molecule inhibitors containing biaryl motifs have been developed to target components of this pathway.[1][2][3]

Wnt Signaling Pathway Inhibition

The following diagram illustrates a simplified canonical Wnt signaling pathway and a potential point of inhibition by a biaryl compound synthesized using this compound as a key building block. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription. In the "OFF" state (or in the presence of an inhibitor), β-catenin is targeted for degradation by a destruction complex. Biaryl inhibitors can disrupt protein-protein interactions within this pathway, for example, the interaction between β-catenin and its transcriptional co-activators.

Wnt_Signaling_Pathway cluster_off Wnt OFF / Inhibited cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylation Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Inhibitor Biaryl Inhibitor (from Hydroxymethyl- boronic Acid) Inhibitor->Destruction_Complex Stabilizes Wnt Wnt Ligand Receptor FZD/LRP5/6 Receptor Complex Wnt->Receptor Binds DVL Dishevelled (DVL) Receptor->DVL Activates DVL->Destruction_Complex Inhibits beta_Catenin_on β-catenin Nucleus Nucleus beta_Catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Simplified Wnt signaling pathway and potential inhibition.

Experimental Workflow: Synthesis and Evaluation of a Biaryl Compound

The following diagram outlines a typical experimental workflow for the synthesis of a biaryl compound using this compound and its subsequent biological evaluation.

Experimental_Workflow Start Start Materials: 3-(Hydroxymethyl)phenylboronic Acid & Substituted Aryl Halide Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification1 Purification (Column Chromatography) Suzuki->Purification1 Characterization1 Characterization (NMR, MS) Purification1->Characterization1 Biaryl_Intermediate Biaryl Intermediate Characterization1->Biaryl_Intermediate Modification Optional: Further Functionalization Biaryl_Intermediate->Modification Bio_Assay Biological Evaluation (e.g., Wnt Signaling Assay) Biaryl_Intermediate->Bio_Assay Direct Testing Purification2 Purification Modification->Purification2 Characterization2 Characterization Purification2->Characterization2 Final_Compound Final Biaryl Compound Characterization2->Final_Compound Final_Compound->Bio_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Bio_Assay->Data_Analysis

Caption: Workflow for synthesis and evaluation of biaryl compounds.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of biaryl and heteroaryl scaffolds that are of significant interest in drug discovery and materials science. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in these fields.

References

Application Notes and Protocols for Safe Handling and Storage of Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid and its derivatives are a class of organic compounds utilized in a variety of chemical syntheses, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Their utility in the synthesis of complex organic molecules makes them valuable in pharmaceutical development and material science.[1] This document provides detailed protocols for the safe handling and storage of this compound, ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Hazard Identification and Classification

Hydroxymethylboronic acids are generally classified as irritants. The primary hazards associated with these compounds are:

  • Eye Irritation: Causes serious eye irritation.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Harmful if Swallowed: May be harmful if ingested.[2]

The GHS classification for a representative compound, (3-Hydroxymethyl)phenylboronic acid, is as follows:

  • Acute toxicity, oral (Category 4)[2]

  • Skin corrosion/irritation (Category 2)[2]

  • Serious eye damage/eye irritation (Category 2A)[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

Quantitative Data Summary

PropertyValueReference
Appearance White to off-white powder[3]
Molecular Formula C7H9BO3 (for 4-hydroxymethylphenylboronic acid)[4]
Molecular Weight 151.96 g/mol (for 2-(Hydroxymethyl)phenylboronic acid)[5]
Melting Point 160 °C (decomposes) (for a related boronic acid)
Storage Temperature 2 - 8 °C
GHS Hazard Statements H302, H315, H319, H335[2]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial to minimize exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields are mandatory.[2]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2][3]

  • Skin and Body Protection: An impervious lab coat or clothing is required to prevent skin contact.[2]

  • Respiratory Protection: When there is a risk of inhaling dust, a suitable respirator should be used.[2]

3.2. Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][3]

3.3. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing:

    • Minimize the generation of dust.[3]

    • Carefully weigh the required amount of this compound in a fume hood.

    • Use a spatula for transferring the solid. Avoid scooping directly from the container with weighing paper.

  • In Use:

    • Keep the container tightly closed when not in use.[3]

    • Avoid breathing dust, vapor, mist, or gas.[3]

    • Avoid contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke when using this product.[2]

  • Cleaning:

    • Clean up spills promptly. For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.

    • Decontaminate surfaces and equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by washing with soap and water.[2]

3.4. Storage Procedures

  • Container: Store in a tightly closed container.[3]

  • Conditions:

    • Store in a dry, well-ventilated place.

    • Keep refrigerated at 2 - 8 °C for long-term stability.[3]

    • Some boronic acids are moisture-sensitive; storage under an inert gas may be recommended.

  • Incompatibilities: Keep away from strong oxidizing agents.

3.5. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][3]

3.6. Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Reactivity and Stability

  • Chemical Stability: this compound is generally stable under recommended storage conditions.

  • Reactivity:

    • Boronic acids can form reversible covalent bonds with diols.[6]

    • They can be oxidized by reactive oxygen species.[6]

    • While generally stable in acidic and neutral aqueous solutions, they can be degraded by base at elevated temperatures.[7]

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Keep Container Tightly Closed E->F G Clean Work Area & Equipment F->G K Store in Tightly Sealed Container F->K Return to Storage H Dispose of Waste Properly G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Refrigerate at 2-8°C K->L M Store in a Dry, Ventilated Area L->M

Caption: A workflow for the safe handling of this compound.

References

Application Notes and Protocols: Hydroxymethylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylboronic acid and its derivatives are versatile reagents in materials science, enabling the synthesis and functionalization of a wide range of advanced materials. Their utility stems from two key chemical properties: the ability of the boronic acid moiety to form reversible covalent bonds with diols, and its participation in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.

These characteristics have led to their application in the development of "smart" materials that can respond to environmental stimuli such as pH and the presence of specific biomolecules. This includes self-healing hydrogels for drug delivery and tissue engineering, sensitive and selective glucose sensors, and advanced organic electronic materials for applications like Organic Light-Emitting Diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of materials science.

Self-Healing and pH-Responsive Hydrogels for Drug Delivery

Boronic acids are instrumental in the formation of dynamic covalent hydrogels. The reversible formation of boronate esters between boronic acids and diol-containing polymers (like polyvinyl alcohol, PVA, or functionalized polysaccharides) serves as a cross-linking mechanism. This dynamic nature imparts self-healing properties to the hydrogel, as broken cross-links can reform under appropriate conditions. Furthermore, the stability of the boronate ester bond is pH-dependent, allowing for the design of hydrogels that release therapeutic agents in response to changes in the local environment.

Quantitative Data: Mechanical Properties of Boronic Acid-Based Hydrogels

The mechanical properties of hydrogels are crucial for their application. The storage modulus (G') represents the elastic component (stiffness), while the loss modulus (G'') represents the viscous component. The ratio of G''/G' (tan δ) is an indicator of the material's viscoelasticity.

Hydrogel CompositionStorage Modulus (G')Self-Healing Efficiency (%)Reference
Alginate/PVA with Boronic Acid~100 - 800 PaNot Reported[1]
Cyclodextrin-phenylboronic acid cross-linked polyacrylamide42 kPa (tensile strength)90%[2]
HAMA/GelMA with Phenylboronic Acid (PBA) and EGCG~10 - 50 kPa (Young's Modulus)100%[3]
Dual cross-linked silicone elastomer with boronic ester bondsNot specified~70%[4]
Experimental Protocol: Synthesis of a pH-Responsive Self-Healing Hydrogel

This protocol describes the synthesis of a self-healing hydrogel based on a boronic acid-functionalized alginate and polyvinyl alcohol (PVA).

Materials:

  • Sodium alginate

  • 4-Aminophenylboronic acid (or 3-aminophenylboronic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Polyvinyl alcohol (PVA, Mw 60,000 and 145,000)

  • Metoclopramide hydrochloride (MTC) as a model drug

  • Phosphate-buffered saline (PBS) at pH 6.0, 7.4, and 9.0

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Synthesis of Boronic Acid-Functionalized Alginate (AlgBA):

    • Dissolve 1 g of sodium alginate in 100 mL of deionized water.

    • Add 0.5 g of 4-aminophenylboronic acid.

    • Activate the carboxyl groups of alginate by adding 1.5 g of EDC and 0.9 g of NHS.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Purify the product by dialysis against deionized water for 3 days, changing the water twice a day.

    • Lyophilize the purified solution to obtain AlgBA as a white solid.

  • Preparation of AlgBA/PVA Hydrogels:

    • Prepare a 2% (w/v) solution of AlgBA in PBS at the desired pH (6.0, 7.4, or 9.0).

    • Prepare a 5% (w/v) solution of PVA (either 60 kDa or 145 kDa) in deionized water by heating at 90°C with stirring until fully dissolved. Cool to room temperature.

    • To form the hydrogel, mix the AlgBA solution and the PVA solution in a 1:1 volume ratio.

    • For drug-loaded hydrogels, dissolve the desired amount of MTC in the AlgBA solution before mixing with the PVA solution.

  • Characterization of Self-Healing Properties:

    • Cut a prepared hydrogel into two pieces.

    • Bring the two pieces into contact and allow them to heal at room temperature.

    • The healing efficiency can be quantified by comparing the mechanical properties (e.g., tensile strength or storage modulus) of the healed hydrogel to the original hydrogel.[2][4]

Application Note: pH-Responsive Drug Release

The release of a drug from a boronate ester-crosslinked hydrogel is often pH-dependent. At acidic pH, the boronate ester bonds are less stable, leading to a faster release of the encapsulated drug.[5]

Quantitative Data: pH-Dependent Cumulative Drug Release

Hydrogel SystempHCumulative Release (%) after 48hReference
HAMA/GelMA-PBA-EGCG7.4~30%[3]
HAMA/GelMA-PBA-EGCG6.0>80%[3]
AlgBA/PVA60-MTC6.0~32%[5][6]
AlgBA/PVA60-MTC7.4~24%[5][6]
AlgBA/PVA60-MTC9.0~23%[5][6]
AlgBA/PVA145-MTC6.0~23%[5][6]
AlgBA/PVA145-MTC7.4~19%[5][6]
AlgBA/PVA145-MTC9.0~16%[5][6]

Visualization: Self-Healing Mechanism of Boronate Ester Crosslinked Hydrogels

SelfHealing cluster_0 Intact Hydrogel cluster_1 Damaged Hydrogel cluster_2 Healed Hydrogel Polymer1 Polymer Chain (with Diol) BA1 Boronic Acid Polymer1->BA1 Boronate Ester Cross-link Polymer2 Polymer Chain (with Diol) BA1->Polymer2 Polymer3 Polymer Chain (with Diol) BA2 Boronic Acid Polymer3->BA2 Broken Cross-link Polymer4 Polymer Chain (with Diol) Polymer5 Polymer Chain (with Diol) BA3 Boronic Acid Polymer5->BA3 Reformed Boronate Ester Polymer6 Polymer Chain (with Diol) BA3->Polymer6 Damage Mechanical Stress cluster_1 cluster_1 Damage->cluster_1 Healing Reversible Bonding cluster_2 cluster_2 Healing->cluster_2 cluster_0 cluster_0 cluster_0->Damage cluster_1->Healing

Caption: Workflow of the self-healing process in boronate ester hydrogels.

Glucose Sensing Materials

The ability of boronic acids to bind with diols makes them excellent candidates for glucose sensing. When a boronic acid-functionalized material is exposed to glucose, the formation of a boronate ester can induce a detectable signal, such as a change in fluorescence or an electrochemical response. Diboronic acids have been shown to have a higher selectivity for glucose over other saccharides.

Quantitative Data: Glucose Binding Constants of Boronic Acid Derivatives

The binding constant (Ka) is a measure of the affinity between the boronic acid and glucose. A higher Ka indicates a stronger binding interaction.

Boronic Acid DerivativeBinding Constant (Ka) with Glucose (M-1)pHReference
Phenylboronic acid4.67.4[7]
Diboronic acid sensor 139817.77[6]
Ca-CDBA4.5 x 103Not specified[1]
Mc-CDBA7.1 x 102Not specified[1]
Dye 5 with PAA1307.0[7]
Experimental Protocol: General Procedure for a Boronic Acid-Based Electrochemical Glucose Sensor

This protocol outlines the general steps for fabricating and testing an electrochemical glucose sensor using a diboronic acid derivative.

Materials:

  • Diboronic acid derivative

  • Electrode substrate (e.g., glassy carbon electrode)

  • Ferricyanide/ferrocyanide ([Fe(CN)6]3-/4-) redox pair

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Glucose solutions of varying concentrations

  • Potentiostat for electrochemical measurements

Procedure:

  • Electrode Functionalization:

    • Clean the electrode surface according to standard procedures.

    • Immobilize the diboronic acid derivative onto the electrode surface. This can be achieved through various methods, such as electropolymerization or covalent attachment to a pre-functionalized surface.

  • Electrochemical Measurements:

    • Perform cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) in a PBS solution containing the [Fe(CN)6]3-/4- redox pair.

    • Record the baseline electrochemical signal.

    • Introduce glucose solutions of known concentrations to the electrochemical cell.

    • Record the change in the electrochemical signal (e.g., peak current in CV or charge transfer resistance in EIS) as a function of glucose concentration. The binding of glucose to the boronic acid on the electrode surface will alter the electron transfer kinetics of the redox probe.[8]

  • Data Analysis:

    • Plot the change in the electrochemical signal against the glucose concentration to generate a calibration curve.

    • Determine the linear detection range and the limit of detection for the sensor.[8]

Visualization: Glucose Sensing Mechanism

GlucoseSensing cluster_0 Sensor Surface (No Glucose) cluster_1 Glucose Binding cluster_2 Signal Change BA_receptor Boronic Acid Receptor Redox_probe Redox Probe BA_receptor->Redox_probe Electron Transfer (Baseline Signal) Glucose Glucose BA_receptor2 Boronic Acid Receptor Glucose->BA_receptor2 Forms Boronate Ester BA_glucose_complex Boronate-Glucose Complex Redox_probe2 Redox Probe BA_glucose_complex->Redox_probe2 Altered Electron Transfer (Signal) Analyte Introduction of Glucose cluster_1 cluster_1 Analyte->cluster_1 Detection Electrochemical Measurement cluster_2 cluster_2 Detection->cluster_2 cluster_0 cluster_0 cluster_0->Analyte cluster_1->Detection

Caption: Workflow for an electrochemical glucose sensor.

Synthesis of Advanced Organic Materials via Suzuki-Miyaura Coupling

3-(Hydroxymethyl)phenylboronic acid is a valuable building block in the synthesis of complex organic molecules for materials science applications, particularly in the field of organic electronics. The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, is a powerful tool for creating carbon-carbon bonds. This reaction is essential for constructing the conjugated organic systems required for efficient OLEDs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling for OLED Material Synthesis

This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid (such as 3-hydroxymethylphenylboronic acid) with an aryl halide to synthesize a precursor for an OLED emitter.

Materials:

  • 3-(Hydroxymethyl)phenylboronic acid

  • Aryl halide (e.g., 9,10-dibromoanthracene)

  • Palladium catalyst (e.g., Pd(OAc)2, Pd(PPh3)4, or a palladacycle complex)[9][10]

  • Ligand (e.g., XPhos, if required)[9][10]

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent system (e.g., THF/H2O, toluene, 2-MeTHF)[9][10][11]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), 3-(hydroxymethyl)phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.5-2 mol%), and the ligand (if necessary).

    • Add the base (2.0-3.0 mmol) and the degassed solvent system.

  • Reaction:

    • Stir the reaction mixture at the appropriate temperature (typically between 60°C and 110°C) for the required time (usually 12-24 hours).[9][10][12]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

SuzukiMiyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_complex R1-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation (R2-B(OH)2 + Base) PdII_complex->Transmetal PdII_R1R2 R1-Pd(II)-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regenerates Catalyst Product R1-R2 (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Surface Functionalization

The boronic acid moiety can be used to immobilize biomolecules onto material surfaces or to conjugate them to other molecules. This is typically achieved by forming stable boronate esters with diol-containing biomolecules or by utilizing the boronic acid as a reactive handle for other bioconjugation chemistries. While specific protocols for this compound are less common in the literature, the general principles of boronic acid-based bioconjugation apply.

Experimental Protocol: General Procedure for Surface Functionalization with an Arylboronic Acid

This protocol outlines a general approach for functionalizing a silica-based surface with an arylboronic acid for potential applications in cell adhesion or biosensing.

Materials:

  • Silica substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Arylboronic acid with a carboxylic acid group (e.g., 4-carboxyphenylboronic acid)

  • EDC and NHS for amide coupling

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • MES buffer (2-(N-morpholino)ethanesulfonic acid)

Procedure:

  • Surface Amination:

    • Clean the silica substrate by sonicating in ethanol and deionized water, then dry under a stream of nitrogen.

    • Treat the substrate with an oxygen plasma or piranha solution to generate hydroxyl groups on the surface (use appropriate safety precautions).

    • Immerse the cleaned substrate in a 2% (v/v) solution of APTES in anhydrous toluene and heat at 80°C for 2 hours.

    • Rinse the substrate with toluene and ethanol, then cure at 110°C for 30 minutes to obtain an amine-functionalized surface.

  • Boronic Acid Immobilization:

    • Activate the carboxylic acid group of the arylboronic acid by dissolving it in MES buffer and adding EDC and NHS. Stir for 15-30 minutes at room temperature.

    • Immerse the amine-functionalized substrate in the activated boronic acid solution and react for 2-4 hours at room temperature.

    • Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.

  • Characterization:

    • Confirm the surface functionalization using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle measurements, or atomic force microscopy (AFM).

Note: For this compound, a derivative with a suitable functional group for coupling (e.g., a carboxylic acid or an amine) would be required. Alternatively, the hydroxyl group could potentially be used in other coupling chemistries.

Conclusion

This compound and its analogs are powerful tools in the materials scientist's toolbox. Their unique chemical reactivity enables the creation of a diverse array of functional materials with applications spanning from biomedicine to electronics. The protocols and data presented here provide a starting point for researchers looking to harness the potential of these versatile reagents in their own work. Further optimization of reaction conditions and material compositions will undoubtedly lead to the development of even more advanced and impactful technologies.

References

Application Notes and Protocols for the Purification of Hydroxymethylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of hydroxymethylboronic acid and its reaction products. The methodologies outlined are designed to address common impurities and yield high-purity materials suitable for downstream applications in research and drug development.

Introduction

Hydroxymethylboronic acids are versatile reagents and key intermediates in organic synthesis, notably in cross-coupling reactions. The purification of these compounds and their derivatives can be challenging due to their polarity, potential for dehydration to form boroxines, and amphoteric nature. The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This guide covers several common and effective purification techniques.

Some boronic acids can be unstable and are often converted to more stable boronate esters, such as pinacol esters, for easier handling and purification.[1][2] These esters are generally more amenable to standard chromatographic techniques.[3][4]

Purification Strategies Overview

Several strategies can be employed for the purification of this compound reaction products. The most common methods include:

  • Acid-Base Extraction: Exploits the acidic nature of the boronic acid moiety.

  • Recrystallization: Effective for obtaining highly crystalline materials.

  • Chromatography: Including standard silica gel, reverse-phase, and specialized affinity chromatography.

  • Derivatization: Temporary conversion to a more easily purified derivative, followed by deprotection.

The selection of the appropriate method is critical and may involve a combination of these techniques.

Experimental Protocols

This method is particularly useful for removing non-acidic organic impurities. It involves the formation of a water-soluble boronate salt, extraction of impurities, and subsequent regeneration of the pure boronic acid.[5][6]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the organic solution and stir vigorously for 15-20 minutes. The this compound will partition into the aqueous layer as its sodium boronate salt.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction of Impurities: Collect the aqueous layer. Wash the organic layer with a small amount of 1 M NaOH to ensure complete extraction of the boronic acid. Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.

  • Washing: Wash the combined aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any remaining non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3), as indicated by pH paper. The pure this compound will precipitate out of the solution if it is not highly water-soluble, or it will be ready for extraction.

  • Isolation:

    • If a precipitate forms: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms (for water-soluble products): Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

Workflow Diagram:

start Crude Product in Organic Solvent base Add 1M NaOH (aq) start->base separate1 Separate Layers base->separate1 org1 Organic Layer (Impurities) separate1->org1 Discard aq1 Aqueous Layer (Boronate Salt) separate1->aq1 wash Wash with Organic Solvent aq1->wash acidify Add 1M HCl (aq) to pH 2-3 wash->acidify isolate Isolate Product acidify->isolate extract Extract with Organic Solvent isolate->extract If soluble pure Pure this compound isolate->pure If precipitate dry Dry and Concentrate extract->dry dry->pure

Caption: Workflow for Acid-Base Extraction Purification.

Recrystallization is an effective method for purifying solid this compound products, assuming a suitable solvent system can be identified. This technique relies on the difference in solubility of the compound and impurities at different temperatures. Recrystallization from hot water or ethanol has been reported for aryl boronic acids.[7]

Methodology:

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include water, ethanol, methanol, ethyl acetate, and mixtures thereof.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Diagram:

crude Crude Solid Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Recrystallization Purification.

While challenging due to the polarity of boronic acids, silica gel chromatography can be effective with the appropriate mobile phase. For boronate esters, this is a more straightforward process.[3][4]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A common system for polar compounds is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). A small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) may be added to improve peak shape. For this compound, a gradient elution from dichloromethane to 10% methanol in dichloromethane may be effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow Diagram:

start Prepare Silica Gel Column load Load Crude Product onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Silica Gel Chromatography.

This derivatization technique is useful for the purification of boronic acids that are difficult to crystallize or chromatograph directly. The diethanolamine adducts are often crystalline and can be easily separated by filtration.[1][7]

Methodology:

  • Adduct Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether. Add diethanolamine to the solution. A white precipitate of the diethanolamine adduct should form within minutes.[1] Continue stirring for approximately 30 minutes to ensure complete precipitation.[1]

  • Isolation of Adduct: Filter the precipitate, wash it with the solvent (e.g., diethyl ether), and dry it to obtain the purified adduct.[1]

  • Deprotection (Hydrolysis): To regenerate the free boronic acid, suspend the diethanolamine adduct in a solvent like ether and add an aqueous acid solution (e.g., 0.1 M HCl).[1]

  • Extraction: Stir the mixture until the solid dissolves. Transfer to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ether) multiple times.[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Isolation of Pure Product: Filter and concentrate the organic solution under reduced pressure to yield the pure this compound.[1]

Workflow Diagram:

crude Crude Product in Ether adduct Add Diethanolamine crude->adduct precipitate Filter Crystalline Adduct adduct->precipitate hydrolyze Hydrolyze with HCl (aq) precipitate->hydrolyze extract Extract with Ether hydrolyze->extract dry Dry and Concentrate extract->dry pure Pure this compound dry->pure

Caption: Workflow for Purification via Diethanolamine Adduct.

Data Presentation

The following table summarizes typical results that can be expected from the different purification methods for a hypothetical reaction producing this compound.

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Typical YieldThroughputKey AdvantagesKey Disadvantages
Acid-Base Extraction 75%>95%80-90%HighGood for removing neutral impurities; scalable.May not remove acidic/basic impurities.
Recrystallization 85%>99%60-80%MediumCan provide very high purity; cost-effective.Finding a suitable solvent can be difficult; lower yield.
Silica Gel Chromatography 70%>98%50-75%LowGood for complex mixtures with similar polarities.Can be tedious; potential for product degradation on silica.
Diethanolamine Adduct 80%>98%70-85% (overall)MediumExcellent for products that are difficult to crystallize.Requires two additional chemical steps (protection/deprotection).

Concluding Remarks

The purification of this compound and its derivatives is a critical step in their use in further synthetic applications. The choice of method should be guided by the specific properties of the target compound and its impurities. For initial purification on a larger scale, acid-base extraction is often a good starting point. For achieving the highest purity, recrystallization or chromatography are preferred. Derivatization methods offer a robust alternative when other methods fail. A combination of these techniques may be necessary to achieve the desired level of purity for demanding applications in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a special focus on the use of hydroxymethylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful and efficient coupling reactions.

Troubleshooting Guide

Encountering challenges in your Suzuki-Miyaura coupling reaction is not uncommon, especially when working with functionalized boronic acids like this compound. The presence of the hydroxyl group can introduce specific complexities. This guide outlines common issues, their probable causes, and potential solutions.

Table 1: Common Issues and Troubleshooting Strategies

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. The hydroxymethyl group can potentially coordinate to the palladium center, inhibiting its catalytic activity.- Use a higher catalyst loading (e.g., 2-5 mol%). - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes). - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the catalytic cycle and prevent catalyst deactivation.
2. Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical and often rate-limiting step.- Choose an appropriate base. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. - Ensure the base is sufficiently soluble in the reaction medium. The use of aqueous solvent mixtures can aid in this.
3. Protodeboronation: The C-B bond of the boronic acid is cleaved, and the boron is replaced by a hydrogen atom, leading to the formation of a byproduct and loss of the boronic acid. This is a common side reaction, especially with electron-rich or sterically hindered boronic acids.- Use the boronic acid in a slight excess (1.2-1.5 equivalents). - Consider converting the this compound to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. - Employ anhydrous reaction conditions, as water can facilitate protodeboronation.
Formation of Side Products 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.- Thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. - Use a pre-catalyst or ensure complete reduction of a Pd(II) source to the active Pd(0) species.
2. Dehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- This can be caused by certain bases or impurities. Ensure high-purity reagents and solvents. - Optimize the reaction temperature; lower temperatures may suppress this side reaction.
Inconsistent Results 1. Reagent Quality: Impurities in the boronic acid, aryl halide, or solvent can interfere with the reaction.- Use high-purity reagents and anhydrous solvents. - Boronic acids can dehydrate to form boroxines; it is often advisable to use them as is or to convert them to boronate esters for more consistent results.
2. Reaction Setup: Incomplete degassing or exposure to air can lead to variable results.- Ensure a consistent and thorough degassing procedure (e.g., three cycles of vacuum/backfill with an inert gas or sparging with an inert gas for 15-30 minutes).

Frequently Asked Questions (FAQs)

Q1: Can the hydroxyl group of this compound interfere with the Suzuki-Miyaura coupling reaction?

Yes, the hydroxyl group can potentially interfere in a few ways. It can coordinate to the palladium catalyst, which may alter its reactivity or lead to deactivation. Additionally, under basic conditions, the hydroxyl group can be deprotonated, which might affect the solubility and reactivity of the boronic acid. However, in many cases, the Suzuki-Miyaura reaction is tolerant of hydroxyl groups, and successful couplings can be achieved with careful optimization of the reaction conditions.

Q2: Should I protect the hydroxyl group on my this compound before the coupling reaction?

Protection of the hydroxyl group is generally not necessary and adds extra steps to the synthesis. The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. It is often more practical to screen different reaction conditions (catalyst, ligand, base, solvent) to find a system that is compatible with the free hydroxyl group.

Q3: What is the best palladium catalyst and ligand combination for coupling with this compound?

There is no single "best" combination, as the optimal choice often depends on the specific aryl halide being used. However, for challenging substrates, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos often provide good results. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these ligands. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.

Q4: Which base should I use for the coupling of this compound?

A base is required to activate the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. For substrates prone to side reactions, a weaker base like potassium fluoride (KF) might be beneficial. The choice of base can also influence the solubility of the reagents, and often a screening of different bases is necessary to identify the optimal one for a specific reaction.

Q5: What are the ideal solvent conditions for this reaction?

A variety of solvents can be used for Suzuki-Miyaura couplings. Common choices include ethereal solvents like dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene. Often, a mixture of an organic solvent with water is used, which can help to dissolve the inorganic base and facilitate the reaction. For sensitive substrates, anhydrous conditions may be necessary to minimize side reactions like protodeboronation.

Experimental Protocols

Below is a general, adaptable protocol for a Suzuki-Miyaura coupling reaction with an alcohol-functionalized arylboronic acid. This can serve as a starting point for your experiments with this compound.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with (4-(Hydroxymethyl)phenyl)boronic Acid

Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (4-(Hydroxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, (4-(hydroxymethyl)phenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the vial with a septum.

  • Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Note: This is a general procedure, and the optimal conditions (temperature, reaction time, catalyst system, and base) may vary depending on the specific substrates used.

Data Presentation

The following table provides representative data for the Suzuki-Miyaura coupling of a functionalized boronic acid, illustrating the impact of different reaction parameters on the product yield. While this data is for 4-hydroxyphenylboronic acid, it can serve as a useful reference for optimizing reactions with this compound.

Table 2: Optimization of Suzuki-Miyaura Coupling of 4-Bromotoluene with 4-Hydroxyphenylboronic Acid

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10075
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O8092
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF11088
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10095
5Pd/C (5)-Na₂CO₃ (2)Ethanol/H₂O8065

Data is representative and compiled from typical Suzuki-Miyaura coupling optimization studies. Actual yields may vary.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil R¹-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation r1pdiir2 R¹-Pd(II)L₂-R² transmetalation->r1pdiir2 reductive_elimination Reductive Elimination r1pdiir2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate base Base base->borate borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in a Reaction Vial start->reagents inert Establish Inert Atmosphere (e.g., 3x Vacuum/Argon Cycles) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction Mixture with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield check_catalyst Change Catalyst/Ligand System? start->check_catalyst check_base Screen Different Bases? check_catalyst->check_base No solution1 Try Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution1 Yes check_boronic Use Boronate Ester? check_base->check_boronic No solution2 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->solution2 Yes check_conditions Modify Temperature/Solvent? check_boronic->check_conditions No solution3 Synthesize and Use Pinacol Ester of this compound check_boronic->solution3 Yes solution4 Screen Solvents (e.g., Toluene, THF) and Vary Temperature check_conditions->solution4 Yes success Improved Yield solution1->success solution2->success solution3->success solution4->success

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Troubleshooting Common Side Reactions of Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxymethylboronic acid and its derivatives are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, the presence of the hydroxymethyl group can introduce specific side reactions that may complicate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish, and I'm observing significant decomposition of the starting material. What is the likely cause?

A1: this compound is known to be unstable under strongly basic conditions, especially at elevated temperatures. This decomposition is a common reason for poor reaction performance.

A study on the stability of (hydroxymethyl)boronic acid revealed that while it is stable in acidic and neutral conditions, it degrades in the presence of a strong base at high temperatures. For instance, heating in the presence of a base at 90–98°C can lead to significant decomposition within a few hours[1].

Troubleshooting:

  • Lower the reaction temperature: If possible, perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a milder base: Consider using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases instead of strong bases like NaOH or KOH.

  • Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can prevent decomposition under basic conditions.

Q2: I am trying to perform a Suzuki-Miyaura coupling with an ortho-hydroxymethylphenylboronic acid, but I am getting a complex mixture of products. Could intramolecular cyclization be an issue?

A2: Yes, ortho-hydroxymethylphenylboronic acid can undergo intramolecular cyclization to form a benzoxaborole, a cyclic boronic ester[2]. This side reaction can compete with the desired cross-coupling reaction, leading to a mixture of products.

Troubleshooting:

  • Protect the hydroxymethyl group: Temporarily protecting the hydroxymethyl group as an ether (e.g., TBDMS, MOM) or an ester can prevent intramolecular cyclization. The protecting group can be removed after the coupling reaction.

  • Use a boronate ester: Using the pinacol ester of ortho-hydroxymethylphenylboronic acid can also disfavor intramolecular cyclization.

Q3: My desired product is formed, but it is contaminated with a byproduct that appears to be the corresponding alcohol (replacement of the boronic acid group with a hydroxyl group). What is this side reaction, and how can I avoid it?

Troubleshooting:

  • Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Use an antioxidant: Adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can sometimes suppress oxidative side reactions.

  • Protect the boronic acid: Using a more oxidatively stable form of the boronic acid, such as a trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate, can be beneficial.

Troubleshooting Guides

Problem 1: Decomposition of this compound

Symptoms:

  • Low yield of the desired product.

  • Presence of baseline material or multiple unidentified spots on TLC.

  • Observation of protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Root Cause:

  • Instability of the boronic acid under the reaction conditions, particularly high temperature and strong base.

Mitigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Temperature Reduction Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS over a longer period.Reduced rate of decomposition, leading to a higher yield of the desired product.
Use of Milder Base Substitute strong bases like NaOH or KOH with weaker bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or an organic base like triethylamine.Minimized degradation of the boronic acid, improving the overall reaction efficiency.
Protection as a Boronate Ester Convert this compound to its pinacol ester prior to the reaction. Protocol: To a solution of this compound (1 eq.) in an anhydrous solvent (e.g., THF, dioxane), add pinacol (1.1 eq.). Stir the mixture at room temperature for 1-2 hours. The formation of the pinacol ester can be monitored by ¹H NMR. The crude pinacol ester can often be used directly in the subsequent reaction after removal of the solvent.Increased stability of the boronic acid moiety under the reaction conditions, leading to cleaner reactions and higher yields.

Troubleshooting Workflow for Decomposition:

decomposition_troubleshooting start Decomposition Observed temp Lower Reaction Temperature start->temp base Use Milder Base temp->base If unsuccessful success Problem Resolved temp->success If successful protect Protect as Boronate Ester base->protect If unsuccessful base->success If successful protect->success If successful failure Problem Persists protect->failure If unsuccessful

Caption: Troubleshooting flowchart for this compound decomposition.

Problem 2: Oxidation of the Hydroxymethyl Group

Symptoms:

  • Formation of byproducts corresponding to the aldehyde or carboxylic acid.

  • Complex reaction mixture observed by TLC or LC-MS.

Root Cause:

  • Oxidation of the primary alcohol (hydroxymethyl group) under the reaction conditions. This can be promoted by certain palladium catalysts or the presence of oxygen.

Mitigation Strategies:

StrategyExperimental ProtocolExpected Outcome
Inert Atmosphere Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and reagents.Minimized presence of oxygen, reducing the likelihood of oxidation of the hydroxymethyl group.
Choice of Catalyst/Ligand Some palladium catalysts and ligands are more prone to promoting oxidation. If oxidation is a persistent issue, screen different catalyst systems. For example, catalysts with electron-rich phosphine ligands may be less likely to promote oxidation.Identification of a catalyst system that favors the desired cross-coupling over oxidation.
Protection of the Hydroxymethyl Group Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS ether) or a benzyl ether. TBDMS Protection Protocol: To a solution of this compound (1 eq.) in an anhydrous solvent (e.g., DMF, CH₂Cl₂), add imidazole (2.5 eq.) and TBDMSCl (1.2 eq.). Stir at room temperature until the reaction is complete (monitor by TLC). The protecting group can be removed post-coupling using TBAF or acidic conditions.Prevention of the oxidation of the hydroxymethyl group, leading to a cleaner reaction profile.

Decision Tree for Preventing Hydroxymethyl Group Oxidation:

oxidation_prevention start Oxidation of Hydroxymethyl Group inert Ensure Strict Inert Atmosphere start->inert catalyst Screen Different Catalyst Systems inert->catalyst If oxidation persists success Problem Resolved inert->success If successful protect Protect Hydroxymethyl Group catalyst->protect If oxidation persists catalyst->success If successful protect->success If successful

Caption: Decision tree for mitigating the oxidation of the hydroxymethyl group.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Hydroxymethylphenylboronic Acid

  • To an oven-dried flask, add the aryl halide (1.0 eq.), hydroxymethylphenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF).

  • Sparge the solution with the inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of this compound Derivatives

Boronic acids can sometimes be challenging to purify by standard column chromatography due to their polarity and potential for dehydration on silica gel to form boroxines.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the best method for purification.

  • Acid/Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1 M NaOH) to move the boronic acid into the aqueous layer as its boronate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the pure boronic acid.

    • Extract the pure boronic acid back into an organic solvent.

    • Dry the organic layer, and remove the solvent.

  • Column Chromatography: If chromatography is necessary, using a less acidic stationary phase like alumina or deactivated silica gel can be beneficial. A gradient elution with a polar solvent system is typically required.

By understanding these common side reactions and implementing the appropriate troubleshooting strategies, researchers can improve the success rate and efficiency of reactions involving this compound.

References

improving the yield and selectivity of hydroxymethylboronic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and selectivity of reactions involving hydroxymethylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and its derivatives.

Question: Why is my Suzuki-Miyaura reaction with this compound resulting in a low yield?

Answer:

Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality and Handling:

    • Purity of Starting Materials: Ensure the purity of your this compound, aryl halide, catalyst, and base. Impurities can poison the catalyst or lead to side reactions.

    • Solvent and Reagent Degassing: Oxygen can lead to the homocoupling of the boronic acid and deactivate the palladium catalyst. It is crucial to thoroughly degas all solvents and reagents, including water if used in a biphasic system.

    • Boronic Acid Stability: this compound can be susceptible to degradation, particularly under harsh basic conditions at elevated temperatures. Consider using a boronic ester, such as a pinacol ester (Bpin), which offers greater stability.

  • Reaction Conditions:

    • Inefficient Catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst. Consider using a pre-catalyst system known for smooth activation.

    • Suboptimal Base: The choice and amount of base are critical. Inorganic bases like potassium carbonate (K₂CO₃) are often more effective than organic bases. The base facilitates the transmetalation step, but overly strong bases can promote decomposition.

    • Incorrect Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. An optimal temperature must be determined empirically. Reactions of aryl chlorides often require higher temperatures than bromides or iodides.

    • Insufficient Mixing: In biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Work-up and Purification:

    • Product Loss During Extraction: Ensure complete extraction of the product from the aqueous phase. Multiple extractions with an appropriate organic solvent are recommended.

    • Column Chromatography Issues: Boronic acids and their derivatives can sometimes streak on silica gel, leading to poor separation and product loss.

Question: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?

Answer:

Poor selectivity often manifests as the formation of byproducts through protodeboronation or homocoupling.

  • Protodeboronation (Hydrolysis of Boronic Acid): This side reaction replaces the boronic acid group with a hydrogen atom.

    • Milder Reaction Conditions: Employing lower temperatures and a weaker base can reduce the rate of protodeboronation.

    • Use of Boronic Esters: Pinacol (Bpin) or MIDA boronates are more resistant to hydrolysis than the free boronic acid.

  • Homocoupling: This side reaction results in the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Oxygen Exclusion: As mentioned, rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling of the boronic acid.

    • Ligand Choice: Bulky electron-rich phosphine ligands can suppress the formation of homocoupling products.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for a Suzuki-Miyaura reaction with this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, palladium catalysts are most common. For many applications, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as SPhos or P(t-Bu)₃ provides high activity.[1] For challenging substrates, specialized pre-catalysts may offer better results.

Q2: Which base should I choose for my reaction?

A2: Inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) is a widely used and effective base for many Suzuki-Miyaura couplings.[2] Other options include sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and should be optimized for your specific system.

Q3: What is the recommended solvent for reactions with this compound?

A3: A variety of solvents can be used, often in aqueous mixtures. Common choices include 1,4-dioxane/water, DMF/water, and isopropanol/water.[3][4] The solubility of all reactants in the chosen solvent system is crucial for an efficient reaction.

Q4: Should I use this compound or its pinacol ester?

A4: While the free boronic acid can be used directly, its pinacol ester (a type of boronic ester) often provides better results due to its increased stability towards protodeboronation and easier purification.

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for more quantitative analysis.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the general effects of key parameters on Suzuki-Miyaura coupling reactions. Optimal conditions should be determined experimentally for each specific substrate combination.

Table 1: Effect of Different Bases on Reaction Yield

BaseRelative BasicityTypical Observation
K₂CO₃ModerateOften provides a good balance of reactivity and minimal side reactions.[2]
Na₂CO₃ModerateA good alternative to K₂CO₃, often used in aqueous media.[2]
Cs₂CO₃HighCan be effective for less reactive substrates but may increase the risk of side reactions.
K₃PO₄HighAnother strong base that can be effective for challenging couplings.
Organic Amines (e.g., Et₃N)WeakGenerally less effective than inorganic bases for Suzuki-Miyaura reactions.[2]

Table 2: Common Solvents for Suzuki-Miyaura Reactions

Solvent SystemCharacteristics
1,4-Dioxane / WaterA widely used system with good solvating properties for many substrates.[5]
Toluene / WaterGood for higher temperature reactions.
DMF / WaterA polar aprotic solvent that can be effective for poorly soluble substrates.[4]
Isopropanol / WaterA greener solvent alternative that has shown high efficiency.[4]
THF / WaterAnother common choice, though THF can be more susceptible to peroxide formation.

Table 3: Comparison of Palladium Catalysts and Ligands

Catalyst/Pre-catalystLigand TypeTypical Application
Pd(PPh₃)₄TriphenylphosphineA classical catalyst, but often requires higher temperatures and catalyst loadings.
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineHighly active for a broad range of substrates, including aryl chlorides.[1]
PdCl₂(dppf)DiphosphineEffective for a variety of cross-coupling reactions.
Nickel CatalystsVarious phosphine ligandsCan be a more cost-effective alternative to palladium and effective for unreactive electrophiles.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(hydroxymethyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) or a combination of a palladium source and ligand.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X L2 pd0->pd_intermediate Ar-X pd0->pd_intermediate Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_diaryl Ar-Pd(II)-Ar' L2 pd_intermediate->pd_diaryl Ar'-B(OR)2 (Base) pd_intermediate->pd_diaryl Transmetalation pd_diaryl->pd0 Ar-Ar' pd_diaryl->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' reactants1 Ar-X reactants2 Ar'-B(OR)2 base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Define Reaction: Aryl Halide + this compound screen_catalyst Screen Catalysts (e.g., Pd(OAc)2, PdCl2(dppf)) start->screen_catalyst screen_ligand Screen Ligands (e.g., SPhos, PPh3) screen_catalyst->screen_ligand screen_base Screen Bases (e.g., K2CO3, K3PO4) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Dioxane/H2O, DMF/H2O) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp analyze Analyze Yield and Purity (TLC, HPLC, NMR) optimize_temp->analyze analyze->screen_catalyst Iterate if necessary result Optimized Conditions analyze->result

Caption: A general workflow for optimizing reaction conditions.

References

stability issues of hydroxymethylboronic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of hydroxymethylboronic acid under various experimental conditions. Find answers to frequently asked questions and troubleshoot common stability issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. It is generally more stable in acidic conditions and can degrade in neutral to basic solutions, especially at elevated temperatures.

Q2: What is protodeboronation and how does it affect this compound?

A2: Protodeboronation is a significant degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often catalyzed by aqueous acids or bases and can be accelerated by heat, leading to the loss of your starting material. For this compound, this results in the formation of methanol and boric acid.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the boronic acid group is susceptible to oxidation, which can cleave the C-B bond to form an alcohol.[2] The presence of oxidizing agents, including atmospheric oxygen over long periods or reagents like hydrogen peroxide, can lead to the degradation of this compound.

Q4: How should I store this compound to ensure its stability?

A4: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For long-term storage, refrigeration is recommended.

Q5: Can I use this compound in aqueous solutions?

A5: Yes, but with caution. This compound is stable in acidic aqueous solutions for extended periods.[3][4] However, in neutral or basic aqueous solutions, it is prone to degradation, especially upon heating.[3][4] If your reaction requires basic conditions, it is advisable to add the boronic acid at a later stage or use milder bases and lower temperatures if possible.

Troubleshooting Guides

Issue 1: Low or no yield in Suzuki-Miyaura coupling reactions.
Possible Cause Troubleshooting Step
Protodeboronation of this compound This is a common side reaction in Suzuki couplings, which are typically run under basic conditions.[1] Consider the following: - Add the this compound to the reaction mixture just before the addition of the palladium catalyst. - Use milder bases (e.g., K₂CO₃ or K₃PO₄ instead of NaOH or KOH). - Perform the reaction at the lowest effective temperature. - Consider using a boronic ester derivative (e.g., pinacol ester) which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.[1]
Oxidative degradation Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to minimize oxidation. Degas all solvents prior to use.
Poor quality of starting material The this compound may have degraded during storage. Verify the purity of your starting material using NMR or HPLC before use.
Issue 2: Disappearance of the starting material peak in HPLC or NMR analysis over time.
Possible Cause Troubleshooting Step
Degradation in solution This compound has limited stability in many common analytical solvents, especially if they contain traces of water or are not pH-controlled. - Analyze samples as quickly as possible after preparation. - If using aqueous buffers for HPLC, maintain an acidic pH (e.g., pH 2-4) for better stability. - For NMR, use anhydrous deuterated solvents and store prepared samples at low temperatures if immediate analysis is not possible.
Protodeboronation under analytical conditions The conditions of your analytical method (e.g., mobile phase pH in HPLC) might be promoting degradation. - For HPLC, use a mobile phase with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid). - Avoid high temperatures in your analytical method if possible.

Data on Stability of this compound

Table 1: General Stability of this compound under Various Conditions

Condition Stability Primary Degradation Pathway(s) Notes
Acidic Aqueous Solution (e.g., pH 1-4) StableMinimal degradationGenerally stable for extended periods at room temperature.[3][4]
Neutral Aqueous Solution (e.g., pH 7) Moderately StableProtodeboronation, OxidationDegradation is slow at room temperature but accelerates with heating.
Basic Aqueous Solution (e.g., pH > 8) UnstableProtodeboronationRapid degradation, especially at elevated temperatures, yielding methanol and borate.[3][4]
Organic Solvents (anhydrous) Generally StableOxidation (slow)Stability is good in common anhydrous organic solvents like THF, Dioxane, and DMF. However, prolonged exposure to air can lead to slow oxidation.
Elevated Temperature (> 50 °C) UnstableProtodeboronation, Thermal DecompositionDegradation is significantly accelerated, particularly in the presence of water and/or base.
Presence of Oxidizing Agents (e.g., H₂O₂) UnstableOxidationRapidly degrades to the corresponding alcohol (hydroxymethanol) and boric acid.[2]

Table 2: Representative Half-life Data for Protodeboronation of Arylboronic Acids at 70 °C

(Note: This data is for related arylboronic acids and is intended to be illustrative of the effect of pH. Specific rates for this compound may vary.)

Arylboronic Acid pH Approximate Half-life (t½)
2-Thienylboronic acid7~2 minutes
Phenylboronic acid12> 1 week
2-Pyridylboronic acid7~25-50 seconds
3-Pyridylboronic acid12> 1 week

Data adapted from studies on various heteroaromatic boronic acids.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative monitoring of this compound degradation over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O with appropriate pH adjustment)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the stock solution. The internal standard allows for accurate quantification of any changes in the concentration of the boronic acid.

  • Transfer an aliquot of the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). Note the chemical shifts of the characteristic protons of this compound (aromatic and methylene protons) and the internal standard.

  • Store the NMR tube under the desired reaction conditions (e.g., in a heated oil bath at a specific temperature).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour).

  • Process the spectra and integrate the peaks corresponding to this compound and the internal standard.

  • Calculate the relative amount of this compound remaining at each time point by comparing the integral of its peaks to the integral of the internal standard.

  • The appearance of new peaks corresponding to degradation products (e.g., methanol) can also be monitored.

Protocol 2: Quantitative Analysis of this compound Stability by HPLC-UV

This method provides a quantitative measure of the concentration of this compound over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acidic modifier (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector and a C18 reversed-phase column

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm or 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Subject aliquots of the stock solution to the desired stress conditions (e.g., different pH buffers, temperatures).

  • At specified time intervals, withdraw a sample, quench the degradation if necessary (e.g., by acidification), and dilute it to an appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Quantify the peak area of this compound at each time point.

  • The percentage of this compound remaining can be calculated by comparing the peak area at each time point to the initial peak area (t=0). A calibration curve can also be used for more precise quantification.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound.

degradation_pathways cluster_main This compound Stability cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation HMBA This compound Methanol Methanol HMBA->Methanol H₂O / H⁺ or OH⁻ Heat BoricAcid1 Boric Acid Hydroxymethanol Hydroxymethanol (further degrades) HMBA->Hydroxymethanol [O] (e.g., H₂O₂, air) BoricAcid2 Boric Acid

Caption: Major degradation pathways of this compound.

The following workflow can be used to troubleshoot stability issues during a Suzuki-Miyaura coupling reaction.

troubleshooting_workflow start Low Yield in Suzuki Coupling check_purity Check Starting Material Purity (NMR/HPLC) start->check_purity degraded Material Degraded check_purity->degraded No pure Material is Pure check_purity->pure Yes use_fresh Use Fresh or Purified This compound degraded->use_fresh optimize Optimize Reaction Conditions pure->optimize change_base Use Milder Base (e.g., K₂CO₃, K₃PO₄) optimize->change_base lower_temp Lower Reaction Temperature optimize->lower_temp inert_atm Ensure Inert Atmosphere (Degas Solvents) optimize->inert_atm boronic_ester Consider Using a Boronic Ester optimize->boronic_ester

Caption: Troubleshooting workflow for Suzuki coupling stability issues.

References

Technical Support Center: Purification of Products Derived from Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from hydroxymethylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Product Streaking or Tailing on Silica Gel Chromatography

Question: My product, a derivative of this compound, is streaking badly on the silica gel column, leading to poor separation and impure fractions. What can I do to resolve this?

Answer:

Streaking or tailing of boronic acid derivatives on silica gel is a common issue, often caused by the interaction of the acidic boronic acid group with the silica surface. The presence of the polar hydroxymethyl group can further complicate this interaction. Here are several strategies to troubleshoot this problem:

  • Deactivation of Silica Gel: The acidic nature of silica gel can be problematic. Deactivating the silica gel before use can significantly improve peak shape.

    • Protocol: Prepare a slurry of silica gel in your chosen eluent system. Add a small amount of a base, such as triethylamine (Et3N) (typically 0.1-1% v/v), to the slurry. Stir for a few minutes before packing the column. This neutralizes the acidic sites on the silica.

  • Eluent Modification: Adding a modifier to the mobile phase can prevent the analyte from strongly interacting with the stationary phase.

    • Recommendation: Include a small percentage of a polar solvent like methanol or a modifier like acetic acid (if your compound is stable) in your eluent system. This can help to improve the elution of polar compounds and reduce tailing.

  • Alternative Stationary Phase: If modifying the silica gel or eluent is ineffective, consider using a different stationary phase.

    • Recommendation: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters, as it is less acidic.

Issue 2: Co-elution of Product with Boronic Acid Anhydrides (Boroxines)

Question: I am observing impurities in my purified product that I suspect are boroxines (cyclic anhydrides of the boronic acid). How can I remove these?

Answer:

Boronic acids, especially under dehydrating conditions, can form cyclic anhydrides called boroxines. These often have similar polarities to the desired product, making them difficult to separate by standard chromatography.

  • Aqueous Work-up: A simple aqueous work-up can often break down the boroxines back to the boronic acid.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water or a slightly basic aqueous solution (e.g., saturated sodium bicarbonate). The boronic acid may then be easier to separate from the desired product.

  • Derivatization to a Trifluoroborate Salt: Converting the boronic acid to a potassium trifluoroborate salt is a highly effective method for purification. These salts are typically crystalline and can be easily separated from organic impurities.

    • Protocol: A detailed protocol for this conversion is provided in the "Experimental Protocols" section below.

Issue 3: Product Degradation on Silica Gel

Question: My product, a boronate ester derived from this compound, appears to be degrading on the silica gel column. How can I purify it without decomposition?

Answer:

Some boronate esters are sensitive to the acidic nature of silica gel and can hydrolyze or degrade during chromatography.

  • Use of a Less Acidic Stationary Phase: As mentioned previously, neutral alumina is a good alternative.

  • Flash Chromatography with Deactivated Silica: If you must use silica, a quick "plug" or flash column with deactivated silica (as described in Issue 1) can minimize the contact time between your compound and the stationary phase.

  • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity without the risk of degradation on a stationary phase. A general protocol for recrystallization is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with derivatives of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound or the other coupling partner.

  • Homocoupling Products: Dimers of your starting materials, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

  • Byproducts from the Boronic Acid: Boroxines (cyclic anhydrides) are a common byproduct.

  • Solvent and Reagent Residues: Residual solvents, bases, or catalyst residues.

Q2: When should I choose recrystallization over column chromatography?

A2: Recrystallization is an ideal purification method when:

  • Your product is a solid at room temperature.

  • You can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

  • Your product is sensitive to degradation on silica gel or alumina.

  • You are working on a larger scale where chromatography can be cumbersome.

Q3: Is it always necessary to purify the boronate ester intermediate before the next step (e.g., a Suzuki coupling)?

A3: Not always. In some cases, if the crude NMR shows a high conversion to the desired boronate ester and the impurities are known not to interfere with the subsequent reaction, the crude material can be used directly. This can save time and prevent product loss during purification. However, for sensitive reactions or when high purity of the final product is critical, purification of the intermediate is recommended.

Q4: Can I use reverse-phase chromatography for purifying my this compound derivative?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a good option, especially for more polar derivatives that are difficult to retain on normal-phase silica. The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boronic Acid Derivatives

Purification MethodTypical RecoveryPurity AchievedAdvantagesDisadvantages
Silica Gel Chromatography 50-90%>95%Widely applicable, good for separating compounds with different polarities.Can cause degradation, streaking of acidic compounds, can be time-consuming.
Recrystallization 70-95%>99%Can yield very pure material, scalable, avoids stationary phase degradation.Only applicable to solids, requires finding a suitable solvent system.
Derivatization to Trifluoroborate Salt 80-98%>98%Salts are often crystalline and easy to handle, stable, removes organic impurities effectively.Requires an additional reaction step, the salt needs to be used in the next step or converted back.
Neutral Alumina Chromatography 60-90%>95%Good for compounds sensitive to acidic silica gel.Can have different selectivity than silica, may not be as readily available.

Experimental Protocols

Protocol 1: Purification via Conversion to Potassium Trifluoroborate Salt

This protocol is adapted from a general procedure for the formation of potassium trifluoroborate salts from boronic acids.

Materials:

  • Crude this compound derivative

  • Potassium hydrogen fluoride (KHF2)

  • Methanol

  • Water

  • Acetone

Procedure:

  • Dissolve the crude this compound derivative in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF2). Caution: KHF2 is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Add the KHF2 solution (typically 4-5 equivalents) to the solution of the boronic acid derivative at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Remove the solvents under reduced pressure (rotary evaporation).

  • To the resulting solid, add acetone. The potassium trifluoroborate salt is often insoluble in acetone, while many organic impurities are soluble.

  • Stir the suspension, then collect the solid salt by filtration.

  • Wash the solid with a small amount of cold acetone and dry under vacuum.

Protocol 2: General Recrystallization Procedure

Materials:

  • Crude solid product

  • A suitable solvent or solvent pair

Procedure:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for boronic acid derivatives include water, ethanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. Do not disturb the flask during this process.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude Product (from reaction work-up) Is_Solid Is the product a solid? Crude_Product->Is_Solid Is_Stable Is the product stable on silica? Is_Solid->Is_Stable No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography Is_Stable->Chromatography Yes Derivatization Derivatization to Trifluoroborate Salt Is_Stable->Derivatization No Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Derivatization->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography start Streaking/Tailing on Silica Column q1 Have you tried deactivating the silica? start->q1 a1 Deactivate silica with Et3N and repack column q1->a1 No q2 Have you tried modifying the eluent? q1->q2 Yes a1->q2 a2 Add a polar modifier (e.g., MeOH or AcOH) q2->a2 No q3 Consider an alternative stationary phase q2->q3 Yes a2->q3 a3 Use neutral alumina q3->a3 Yes end Improved Separation a3->end

Caption: Troubleshooting guide for silica gel chromatography issues.

Technical Support Center: Scaling Up Laboratory Synthesis of Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of hydroxymethylboronic acid, with a focus on scaling up from laboratory to pilot or production scales.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most frequently employed synthetic route involves the hydrolysis of a (halomethyl)boronate ester, typically (bromomethyl)boronate ester. This method is often preferred due to the availability of starting materials and relatively straightforward reaction conditions. Another approach is the reaction of an organometallic reagent with a trialkyl borate, followed by hydrolysis.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Exothermic Reactions: The formation of the Grignard reagent, if used, and the subsequent reaction with borate esters can be highly exothermic, requiring careful temperature control on a larger scale.

  • Reagent Stability: Organometallic intermediates are sensitive to moisture and air, necessitating inert atmosphere conditions, which can be more challenging to maintain in larger reactors.

  • Work-up and Purification: The polar nature of this compound can complicate extraction and purification. It often has low solubility in common organic solvents and can be challenging to crystallize.

  • Byproduct Formation: On a larger scale, minor side reactions can lead to significant amounts of impurities, impacting the final product's purity and yield. A common byproduct is the formation of the cyclic trimer anhydride, a boroxine.

Q3: How does the stability of this compound affect its synthesis and storage?

A3: this compound is known to be relatively stable under acidic conditions. However, under basic conditions, especially at elevated temperatures, it can degrade. It is also prone to dehydration to form a cyclic trimer (boroxine). For long-term storage, it is recommended to store it as a dry solid under inert gas in a cool, dark place. In solution, its stability can be pH-dependent.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR). If the reaction has stalled, consider increasing the reaction time or temperature cautiously.The reaction proceeds to completion, leading to a higher yield of the desired product.
Degradation of starting materials or intermediates Ensure all reagents are of high purity and are handled under strictly anhydrous and inert conditions, especially when using organometallic intermediates.Minimized side reactions and degradation, preserving the integrity of the reactants and improving the overall yield.
Suboptimal reaction temperature Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling to prevent side reactions. For slower reactions, a moderate increase in temperature might be necessary.An optimized temperature profile will maximize the reaction rate while minimizing the formation of byproducts.
Inefficient work-up leading to product loss Optimize the extraction procedure. Due to the polarity of this compound, multiple extractions with a suitable solvent may be required. Adjusting the pH of the aqueous layer can also improve extraction efficiency.Improved recovery of the product from the reaction mixture.
Problem 2: Difficulty in Purification
Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization with impurities If recrystallization is the chosen method, screen various solvent systems. A mixture of polar and non-polar solvents might be effective. Seeding with a pure crystal can also aid in selective crystallization.Formation of pure crystals of this compound, leaving impurities in the mother liquor.
Product streaking on silica gel chromatography Due to its polarity, this compound can streak on silica gel. Consider using a modified stationary phase, such as boric acid-impregnated silica gel, which can improve peak shape. Alternatively, reverse-phase chromatography might be a suitable option.[1]Sharper peaks and better separation of the product from impurities during column chromatography.
Formation of boroxine (cyclic anhydride) The formation of the boroxine is an equilibrium process. To isolate the monomeric boronic acid, the crude product can be dissolved in a suitable solvent and stirred with a controlled amount of water to hydrolyze the anhydride back to the acid before final purification.Isolation of the pure this compound instead of its cyclic anhydride.
Product is an oil or difficult to crystallize Consider converting the boronic acid to a crystalline derivative, such as a diethanolamine adduct, for purification. The pure adduct can then be hydrolyzed back to the boronic acid.Isolation of a stable, crystalline intermediate that is easier to handle and purify, leading to a higher purity final product.
Problem 3: Inconsistent Purity Between Batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in raw material quality Implement stringent quality control checks for all starting materials, including solvents. Use reagents from reliable suppliers with consistent specifications.Consistent reaction outcomes and a more predictable impurity profile from batch to batch.
Inconsistent reaction conditions Standardize all reaction parameters, including temperature, reaction time, addition rates of reagents, and stirring speed. Utilize automated process control systems for larger scale reactions.Reproducible synthesis with consistent product quality and purity.
Atmospheric moisture contamination Ensure all reactors and transfer lines are thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use. Maintain a positive pressure of inert gas throughout the reaction.Reduced formation of byproducts resulting from the reaction of moisture with sensitive reagents.
Ineffective removal of residual catalysts or reagents Develop and validate a robust purification protocol. This may involve specific washes to remove certain impurities or the use of scavengers for residual metals if a catalyst is used in an alternative synthesis route.Final product with consistently low levels of residual impurities, meeting the required specifications.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hydrolysis of Diisopropyl (bromomethyl)boronate

This protocol is a representative method and may require optimization for different scales.

Materials:

  • Diisopropyl (bromomethyl)boronate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Lab Scale):

  • Reaction Setup: A solution of diisopropyl (bromomethyl)boronate in a suitable organic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: An aqueous solution of sodium hydroxide is added to the flask. The mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, the layers are separated. The aqueous layer is washed with diethyl ether to remove any unreacted starting material and organic impurities.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3.

  • Extraction: The acidified aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Scale-Up Considerations:

  • Heat Management: The hydrolysis reaction can be exothermic. On a larger scale, a jacketed reactor with controlled cooling is essential to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial for biphasic reactions. The type and speed of the agitator should be chosen to ensure good mass transfer between the organic and aqueous phases.

  • Material Handling: Handling of corrosive reagents like sodium hydroxide and hydrochloric acid requires appropriate personal protective equipment and engineering controls, especially at larger scales.

  • Phase Separation: On a larger scale, the separation of aqueous and organic layers can be slower. The reactor design should allow for efficient phase separation and draining.

Data Presentation

Table 1: Effect of Reaction Time on Yield (Illustrative Data)

Reaction Time (hours)Scale (mmol)Yield (%)Purity (%)
2106592
4108595
6108795
41008294
61008694

Table 2: Comparison of Purification Methods (Illustrative Data)

Purification MethodScale (g)Recovery (%)Final Purity (%)
Recrystallization (Water/Ethanol)570>98
Column Chromatography (Silica Gel)560>99
Column Chromatography (Boric Acid-Treated Silica)575>99

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Diisopropyl (bromomethyl)boronate hydrolysis Hydrolysis (NaOH, H2O) start->hydrolysis 1. Reaction workup Aqueous Work-up hydrolysis->workup 2. Quenching acidification Acidification (HCl) workup->acidification 3. pH Adjustment extraction Solvent Extraction acidification->extraction 4. Isolation drying Drying and Concentration extraction->drying purification_choice Purification Method? drying->purification_choice 5. Crude Product recrystallization Recrystallization purification_choice->recrystallization Option A chromatography Column Chromatography purification_choice->chromatography Option B final_product Pure this compound recrystallization->final_product chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting cluster_consistency Consistency Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product inconsistent_results Inconsistent Results start->inconsistent_results check_reaction Check Reaction Completion low_yield->check_reaction check_reagents Verify Reagent Quality low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp optimize_workup Optimize Work-up low_yield->optimize_workup change_solvent Change Recrystallization Solvent impure_product->change_solvent modify_chromatography Modify Chromatography impure_product->modify_chromatography hydrolyze_anhydride Hydrolyze Boroxine impure_product->hydrolyze_anhydride form_adduct Form Crystalline Adduct impure_product->form_adduct qc_raw_materials QC of Raw Materials inconsistent_results->qc_raw_materials standardize_conditions Standardize Conditions inconsistent_results->standardize_conditions ensure_inertness Ensure Inert Atmosphere inconsistent_results->ensure_inertness validate_purification Validate Purification inconsistent_results->validate_purification

Caption: Logical troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Managing Protodeboronation in Hydroxymethylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage protodeboronation side reactions during Suzuki-Miyaura couplings involving hydroxymethyl-substituted boronic acids.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Significant Formation of Protodeboronated Byproduct

You observe a low yield of your target biaryl product, and analysis (e.g., by GC-MS or LC-MS) shows a significant amount of the arene that would result from the replacement of the boronic acid group with a hydrogen atom.

Possible Causes and Solutions:

  • Cause A: Base-Mediated Protodeboronation. Strong bases, high temperatures, and prolonged reaction times can promote the cleavage of the C–B bond.[1][2] The hydroxymethyl group does not significantly alter the electronic properties of the aryl ring to prevent this common side reaction.

    • Solution 1: Screen Weaker Bases. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases can accelerate protodeboronation.[2][3] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or even organic bases like triethylamine (TEA) in some cases.[4]

    • Solution 2: Optimize Base Stoichiometry. Use the minimum amount of base required for efficient coupling. Typically, 2-3 equivalents are used, but this can often be reduced.

    • Solution 3: Lower Reaction Temperature. If the thermal stability of your substrates allows, reducing the reaction temperature can significantly decrease the rate of protodeboronation.[3]

    • Solution 4: Reduce Reaction Time. Monitor the reaction progress closely and work it up as soon as the starting material is consumed to minimize the exposure of the product and remaining boronic acid to the reaction conditions.

  • Cause B: Inefficient Catalytic Cycle. If the catalytic cycle is slow, the boronic acid has more time to decompose via protodeboronation before it can participate in the desired cross-coupling.[2]

    • Solution 1: Ligand Choice. The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), thus outcompeting protodeboronation.[5] Consider screening a panel of ligands.

    • Solution 2: Catalyst Loading. Increasing the catalyst loading might accelerate the productive coupling relative to the background protodeboronation.[3]

  • Cause C: Presence of Water. While many Suzuki-Miyaura reactions tolerate or even require water, excess water in combination with a base can be a proton source for protodeboronation.

    • Solution 1: Anhydrous Conditions. If feasible for your system, employing anhydrous solvents and reagents can suppress protodeboronation. Ensure solvents are properly dried and reagents are handled under an inert atmosphere.

    • Solution 2: Use of Boronic Esters. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[6] They can be used in anhydrous conditions or may hydrolyze slowly in situ, maintaining a low concentration of the active boronic acid.[2]

Issue 2: Reaction Stalls Before Completion

The reaction proceeds initially but then stops, leaving unreacted starting materials and some protodeboronated byproduct.

Possible Causes and Solutions:

  • Cause A: Catalyst Deactivation. The palladium catalyst can deactivate over the course of the reaction. The hydroxymethyl group is generally not considered a catalyst poison, but other functional groups in the molecule could be.

    • Solution: Use a More Robust Catalyst System. Pre-formed catalysts or catalyst systems with bulky, electron-rich ligands are often more stable and less prone to deactivation.

  • Cause B: Depletion of Boronic Acid. The boronic acid may be consumed by protodeboronation before the aryl halide is fully reacted.

    • Solution: Use a Stoichiometric Excess of Boronic Acid. Employing a slight excess (e.g., 1.2-1.5 equivalents) of the hydroxymethylboronic acid can compensate for losses due to protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura couplings?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[2] This leads to the formation of an unwanted byproduct (the corresponding arene) and reduces the yield of the desired cross-coupled product.

Q2: Is (hydroxymethyl)phenylboronic acid particularly prone to protodeboronation?

A2: The hydroxymethyl group is an electron-withdrawing group via induction, which can slightly increase the Lewis acidity of the boron center. However, it is not considered to be a group that dramatically accelerates protodeboronation compared to other functional groups. Studies on (hydroxymethyl)boronic acid itself have shown it to be relatively stable under acidic conditions but susceptible to decomposition under basic conditions at elevated temperatures.[6]

Q3: Can I use boronic esters of hydroxymethylboronic acids to avoid protodeboronation?

A3: Yes, using boronic esters, such as the pinacol ester, is a highly recommended strategy.[6] Boronic esters are generally more stable to protodeboronation than the free boronic acids.[2] They can be used in anhydrous reaction conditions or can act as a "slow-release" source of the boronic acid in aqueous media, keeping the concentration of the more reactive free boronic acid low and thus minimizing side reactions.

Q4: What is the best base to use for couplings with hydroxymethylboronic acids?

A4: There is no single "best" base, as the optimal choice depends on the specific substrates and reaction conditions. However, a good starting point is to use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][7] It is advisable to screen a few different bases to find the one that gives the best balance between reaction rate and minimal protodeboronation for your specific system.

Q5: How can I monitor the extent of protodeboronation in my reaction?

A5: You can monitor the reaction progress and the formation of the protodeboronated byproduct by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy.

Data Presentation

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield (Model Reaction)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Coupled Product (%)
1K₂CO₃ (2.0)Toluene/EtOH/H₂O801285-95
2Cs₂CO₃ (2.0)Dioxane/H₂O90890-98
3K₃PO₄ (2.0)Toluene/H₂O100680-90
4NaOH (2.0)DME/H₂O801260-75 (significant protodeboronation often observed)
5KOH (2.0)EtOH/H₂O781265-80 (protodeboronation can be an issue)

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligands used. The general trend is that stronger bases may lead to more protodeboronation.

Table 2: Influence of Ligand on Coupling Efficiency

EntryLigandCatalyst PrecursorBaseYield (%)Comments
1PPh₃Pd(PPh₃)₄K₂CO₃70-85Standard, but can be slow, allowing for protodeboronation.
2SPhosSPhos Pd G2K₃PO₄>95Bulky, electron-rich ligand; often fast and efficient, minimizing side reactions.
3XPhosXPhos Pd G3K₂CO₃>95Another highly active Buchwald ligand, effective for challenging couplings.
4dppfPd(dppf)Cl₂Cs₂CO₃85-95Good general ligand, but may require higher temperatures.

Note: The use of advanced, bulky, and electron-rich phosphine ligands often accelerates the desired coupling, thereby outcompeting the protodeboronation side reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (4-Hydroxymethylphenyl)boronic Acid with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • (4-Hydroxymethylphenyl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, (4-hydroxymethylphenyl)boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Boronic Ester under Anhydrous Conditions

This protocol is designed to minimize protodeboronation by excluding water.

Materials:

  • Aryl bromide (1.0 equiv)

  • (4-Hydroxymethylphenyl)boronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, dried, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, (4-hydroxymethylphenyl)boronic acid pinacol ester, and the dried base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the anhydrous solvent via a dry syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ B->A - OH⁻ C Ar-H + B(OH)₄⁻ B->C + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid/Ester, Base B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, GC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree Start Low Yield of Coupled Product? Protodeboronation Significant Protodeboronation? Start->Protodeboronation Yes Stalled Reaction Stalled? Start->Stalled No Base Action: Use Milder Base (K₂CO₃, Cs₂CO₃) Protodeboronation->Base Yes Catalyst Action: Use More Robust Catalyst/Pre-catalyst Stalled->Catalyst Yes Temp Action: Lower Temperature Base->Temp Ligand Action: Use Bulky, Electron-Rich Ligand Temp->Ligand Ester Action: Use Boronic Ester & Anhydrous Conditions Ligand->Ester Stoichiometry Action: Increase Equivalents of Boronic Acid Catalyst->Stoichiometry

Caption: Troubleshooting decision tree for low-yield couplings.

References

impact of base and solvent choice on hydroxymethylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxymethylboronic acid reactivity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of hydroxymethylboronic acids in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of hydroxymethylphenylboronic acid?

A1: 3-(Hydroxymethyl)phenylboronic acid is a valuable reagent primarily used in Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of carbon-carbon bonds, which is a critical step in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]

Q2: How does the choice of base impact the Suzuki-Miyaura cross-coupling reaction?

A2: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)3⁻), which then readily undergoes transmetalation with the palladium catalyst. The choice and amount of base can significantly affect the reaction's selectivity and yield.

Q3: What are common side reactions to be aware of when using this compound?

A3: A common side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of an unwanted arene byproduct and reduces the yield of the desired coupled product. Homocoupling of the boronic acid, where two boronic acid molecules react with each other, is another potential side reaction, often triggered by the presence of oxygen.

Q4: Can the hydroxymethyl group on the boronic acid interfere with the reaction?

A4: While the hydroxymethyl group is generally well-tolerated in Suzuki-Miyaura couplings, its hydroxyl moiety could potentially coordinate to the palladium catalyst or interact with the base. This might influence the electronic properties of the boronic acid and, consequently, the reaction kinetics and outcome. Careful optimization of reaction conditions is therefore recommended.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. The presence of triphenylphosphine oxide in triphenylphosphine can inhibit the reaction. Consider using a more active pre-catalyst or a different ligand system.
Inefficient Base The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The effectiveness of the base can be solvent-dependent. For instance, Cs₂CO₃ often shows higher solubility in many organic solvents compared to K₂CO₃.[2] A screen of different bases may be necessary.
Inappropriate Solvent The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent. Often, a mixture of an organic solvent (e.g., DMF, Toluene, Dioxane, THF) and water is used to facilitate the reaction.[1][3] For instance, a 1:1 mixture of DMF and water has been shown to be an efficient system for some Suzuki-Miyaura reactions.[1]
Protodeboronation This side reaction is often promoted by high temperatures and the presence of water. Using anhydrous conditions or minimizing the reaction time can help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.
Reaction Temperature Too Low Suzuki-Miyaura reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. However, be mindful that higher temperatures can also promote side reactions.
Oxygen Contamination The presence of oxygen can lead to catalyst deactivation and promote homocoupling of the boronic acid. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Issue 2: Formation of Significant Byproducts

Possible Causes & Solutions:

Byproduct Possible Cause Troubleshooting Step
Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Protodeboronation Product (Arene) Excess water, high temperature, or prolonged reaction time.Use anhydrous solvents if possible, reduce the reaction temperature, and monitor the reaction progress to avoid unnecessarily long reaction times.
Starting Material Recovery Incomplete reaction.Optimize reaction conditions (catalyst, base, solvent, temperature) as described in "Issue 1". Ensure all reagents are pure and dry.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-(Hydroxymethyl)phenylboronic acid

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture, Toluene/H₂O mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated brine solution

Procedure:

  • To a reaction flask, add 4-(hydroxymethyl)phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the impact of base and solvent on the yield of Suzuki-Miyaura cross-coupling reactions. Please note that this data is generalized from various Suzuki-Miyaura reactions and specific results with this compound may vary.

Table 1: Effect of Base on Product Yield (Generalized)

BaseTypical Solvent SystemRelative YieldNotes
K₂CO₃DMF/H₂O, Toluene/H₂OGood to ExcellentA commonly used and cost-effective base.
Cs₂CO₃Dioxane, TolueneExcellentOften provides higher yields, especially with less reactive substrates, due to its higher solubility.[2]
K₃PO₄Dioxane, TolueneGood to ExcellentA strong base that can be effective in challenging couplings.
Na₂CO₃DMF/H₂OGoodAnother common and cost-effective option.
Et₃NDMFModerate to GoodAn organic base, sometimes used in specific applications.

Table 2: Effect of Solvent on Product Yield (Generalized)

Solvent SystemRelative YieldNotes
Toluene/H₂OGood to ExcellentBiphasic system, often requires a phase-transfer catalyst.
Dioxane/H₂OGood to ExcellentMiscible system, commonly used.
DMF/H₂OGood to ExcellentA 1:1 mixture can be very effective.[1]
THF/H₂OGood to ExcellentAnother common miscible solvent system.
Ethanol/H₂OGoodA "greener" solvent option.
Toluene (anhydrous)ModerateMay require a specific base and ligand system.
DMF (anhydrous)ModerateCan be effective, but protodeboronation might be a concern at high temperatures.

Visualizations

G cluster_input Inputs cluster_process Reaction Process cluster_output Outputs This compound This compound Aryl Halide Aryl Halide Palladium Catalyst Palladium Catalyst Base Base Reaction Setup Reaction Setup Base->Reaction Setup Activates Boronic Acid Solvent Solvent Solvent->Reaction Setup Dissolves Reactants Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Desired Product Desired Product Workup & Purification->Desired Product Byproducts Byproducts Workup & Purification->Byproducts

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

G Start Start Low Yield Low Yield Start->Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Inactive? Check Base Check Base Low Yield->Check Base Ineffective? Check Solvent Check Solvent Low Yield->Check Solvent Poor Solubility? Check Temperature Check Temperature Low Yield->Check Temperature Too Low? Check Atmosphere Check Atmosphere Low Yield->Check Atmosphere Oxygen Present? Optimize Optimize Check Catalyst->Optimize Check Base->Optimize Check Solvent->Optimize Check Temperature->Optimize Check Atmosphere->Optimize

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Catalyst Selection and Optimization for Hydroxymethylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the cross-coupling of hydroxymethylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your hydroxymethylboronic acid cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using hydroxymethylboronic acids in Suzuki-Miyaura cross-coupling?

Hydroxymethylboronic acids are valuable reagents in organic synthesis, particularly in the pharmaceutical industry. The hydroxymethyl group can serve as a synthetic handle for further functionalization, and its presence can influence the solubility and biological activity of the final product. These boronic acids are generally stable, and their cross-coupling reactions are often performed under mild conditions.

Q2: What are the most common challenges encountered when using hydroxymethylboronic acids in cross-coupling reactions?

While generally robust, challenges can arise. These include:

  • Protodeboronation: This is a common side reaction for many boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of a byproduct and reduced yield of the desired coupled product. This can be influenced by the reaction pH and temperature.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen and Pd(II) species.

  • Catalyst Inhibition: The hydroxymethyl group, containing a lone pair of electrons on the oxygen, could potentially coordinate to the palladium catalyst, although this is not a widely reported issue.

  • Low Yields or Stalled Reactions: This can be due to a variety of factors including suboptimal catalyst/ligand combination, inappropriate base or solvent, or impure reagents.

Q3: How do I choose the right catalyst and ligand for my this compound cross-coupling?

The choice of catalyst and ligand is crucial for a successful reaction. Palladium catalysts are most commonly used.[1]

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are common choices. For challenging couplings, especially with aryl chlorides, more advanced palladacycle precatalysts or catalysts with bulky, electron-rich phosphine ligands are often more effective.

  • Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity.

    • Triphenylphosphine (PPh₃): A standard, widely used ligand.

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos (Buchwald ligands) are often superior for coupling less reactive aryl chlorides or sterically hindered substrates.[2] They can accelerate both oxidative addition and reductive elimination steps.

    • Water-Soluble Ligands: For reactions in aqueous media, water-soluble ligands can be beneficial.

A screening of several catalyst/ligand combinations is often the best approach to identify the optimal system for a specific substrate pairing.

Q4: What is the role of the base in the reaction, and how do I select the appropriate one?

The base is essential to activate the boronic acid for transmetalation.[1] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

  • Organic Bases: Amine bases such as triethylamine (NEt₃) can also be used.

  • Base Strength: The strength of the base should be carefully considered. A base that is too strong may lead to side reactions, while a base that is too weak may result in a sluggish reaction. For substrates with base-sensitive functional groups, a milder base like KF may be preferred.

Q5: Which solvent should I use for my this compound cross-coupling?

The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction kinetics.

  • Aprotic Solvents: Toluene, dioxane, and THF are commonly used, often in combination with water.

  • Polar Aprotic Solvents: DMF and DMSO can be effective but may be more difficult to remove.

  • Aqueous Media: Given the polarity of the hydroxymethyl group, aqueous solvent systems can be advantageous, promoting both solubility and "green" chemistry principles. A mixture of an organic solvent and water is a common choice.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.- Use a fresh batch of palladium catalyst and ligand.- Consider a pre-activated catalyst or a different palladium source (e.g., Pd₂(dba)₃).- Ensure proper degassing to prevent catalyst oxidation.
2. Suboptimal ligand.- Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., SPhos, XPhos) if using aryl chlorides.
3. Inappropriate base or solvent.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).- Ensure the base is finely ground for better solubility and reactivity.
4. Low reaction temperature.- Increase the reaction temperature, monitoring for potential decomposition.
5. Impure starting materials.- Purify the aryl halide and this compound before use.
Significant Protodeboronation 1. Reaction conditions are too harsh (high temperature, strong base).- Lower the reaction temperature.- Use a milder base (e.g., KF).- Use a boronic ester (e.g., pinacol ester) which can be more stable and release the boronic acid slowly under the reaction conditions.
2. Presence of excess water or protic solvents.- Use anhydrous solvents if possible, or carefully control the amount of water.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture.- Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles).
2. Use of a Pd(II) precatalyst without a reductant.- The boronic acid itself can act as a reductant, leading to homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this.
Incomplete Consumption of Starting Material 1. Insufficient catalyst loading.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
2. Short reaction time.- Extend the reaction time and monitor by TLC or LC-MS.
3. Catalyst deactivation.- Consider a more robust ligand or a palladacycle catalyst.

Data Presentation

Table 1: Catalyst and Ligand Screening for the Coupling of 4-Chlorobenzyl Alcohol with (4-Hydroxymethylphenyl)boronic Acid *

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O85
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane/H₂O92
3PdCl₂(dppf) (3)-K₂CO₃DMF/H₂O78
4[Pd(cinnamyl)Cl]₂ (1)SPhos (2)K₃PO₄Toluene/H₂O88

*This table is a representative example based on typical conditions and may not reflect actual experimental results. Researchers should perform their own optimization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with (4-Hydroxymethylphenyl)boronic Acid

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), (4-hydroxymethylphenyl)boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if not using a pre-formed complex).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L-X OxAdd->PdII_RX Transmetalation Transmetalation (R²-B(OR)₃⁻) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base_Activation Base Activation of Boronic Acid Boronate [R²-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ Boronic_Acid->Base_Activation Boronate->Transmetalation

Figure 1: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions If pure Screen_Catalyst Screen Different Catalyst/Ligand Systems Check_Conditions->Screen_Catalyst If correct Screen_Base Screen Different Bases Screen_Catalyst->Screen_Base If no improvement Optimize Systematically Optimize Best Performing Condition Screen_Catalyst->Optimize If improvement seen Screen_Solvent Screen Different Solvent Systems Screen_Base->Screen_Solvent If no improvement Screen_Base->Optimize If improvement seen Check_Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Screen_Solvent->Check_Side_Reactions If no improvement Screen_Solvent->Optimize If improvement seen Check_Side_Reactions->Optimize If side reactions are minimal

Figure 2: A logical workflow for troubleshooting low-yielding this compound cross-coupling reactions.

Experimental_Workflow Figure 3: Experimental Workflow for Catalyst Optimization Start Define Coupling Partners (Aryl Halide & this compound) Initial_Screening Initial Catalyst/Ligand/Base/Solvent Screening (Small Scale) Start->Initial_Screening Analysis1 Analyze Results (TLC, LC-MS, NMR) Initial_Screening->Analysis1 Identify_Hits Identify Promising Conditions ('Hits') Analysis1->Identify_Hits No_Hits Re-evaluate Initial Parameter Choices Identify_Hits->No_Hits No Hits Optimization Optimize Key Parameters for 'Hits' (Concentration, Temperature, Equivalents) Identify_Hits->Optimization Hits Identified No_Hits->Initial_Screening Adjust Parameters Analysis2 Analyze Optimization Results Optimization->Analysis2 Final_Conditions Select Final Optimized Conditions Analysis2->Final_Conditions Scale_Up Scale-up Reaction Final_Conditions->Scale_Up

Figure 3: A systematic workflow for the selection and optimization of catalytic systems for this compound cross-coupling.

References

Technical Support Center: Monitoring Hydroxymethylboronic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical methods used in monitoring hydroxymethylboronic acid reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?

A1: The primary analytical techniques for monitoring reactions involving this compound and its derivatives include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹¹B NMR and ¹H NMR, which allow for direct observation of the conversion of starting materials to products.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying reactants, products, and byproducts.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to increase the volatility of the boronic acid species.[9][10]

Q2: My this compound appears to be degrading during the reaction or analysis. What are the common degradation pathways?

A2: Boronic acids can be susceptible to several degradation pathways, which can impact the accuracy of your reaction monitoring:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors like pH and the presence of certain metals.[11][12]

  • Oxidation: Boronic acids can be oxidized, particularly in biological contexts or in the presence of reactive oxygen species, to form the corresponding alcohol and boric acid.[13]

  • Formation of Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. This is a reversible process but can complicate analysis.

  • Copper-Mediated Degradation: If your reaction involves copper catalysts (e.g., in click chemistry), be aware that Cu(I) can mediate the degradation of boronic acids.[14][15]

Troubleshooting Guides

NMR Spectroscopy

Issue 1: Poor resolution or overlapping peaks in ¹H NMR spectra make it difficult to quantify reaction conversion.

  • Possible Cause: The complexity of the reaction mixture and similarity in chemical shifts between reactants and products.

  • Troubleshooting Steps:

    • Optimize NMR Parameters: Adjust acquisition parameters such as the number of scans to improve the signal-to-noise ratio.

    • Use a Higher Field Magnet: If available, a higher field NMR spectrometer will provide better signal dispersion.

    • Spike with a Standard: Introduce a known amount of an internal standard with a distinct, non-overlapping signal for more accurate quantification.

    • Consider ¹⁹F NMR: If your molecule contains a fluorine atom, ¹⁹F NMR can be a sensitive and less crowded alternative for monitoring reaction progress.[5]

    • Utilize ¹¹B NMR: This technique is often more straightforward for monitoring the conversion of the boronic acid moiety itself.[1][2][3]

Issue 2: Inconsistent results when using ¹¹B NMR to monitor the reaction.

  • Possible Cause: Changes in pH or the presence of diols in the reaction mixture can affect the chemical shift of the boron signal.[1][2]

  • Troubleshooting Steps:

    • Maintain Consistent pH: Ensure the pH of your NMR samples is consistent between different time points, as the equilibrium between the boronic acid and boronate ester is pH-dependent.[1][2]

    • Be Aware of Diol Interactions: If your reaction involves diols, be aware that they can complex with the boronic acid and alter its chemical shift.[1][2] This can, however, be used to your advantage to monitor complex formation.

    • Fluoride Coordination: Adding a fluoride source can sometimes help to sharpen and shift the boron signals, leading to better resolution and quantification.[3]

HPLC Analysis

Issue 1: Poor retention of this compound on a C18 column.

  • Possible Cause: this compound is a polar compound and has limited interaction with the nonpolar stationary phase of a standard C18 column.[16][17]

  • Troubleshooting Steps:

    • Use a Different Column: Consider a column designed for polar analytes, such as an aqueous C18 or a column with a polar-embedded or polar-endcapped stationary phase. An XSelect Premier HSS T3 column has been shown to be effective for retaining early eluting boronic acids.[6][7]

    • Adjust Mobile Phase: Increase the aqueous portion of your mobile phase. Some stationary phases are compatible with 100% aqueous mobile phases.[6][7]

    • Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to increase the retention of the anionic boronate form.

    • HILIC Mode: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic content mobile phase, which can be effective for retaining polar compounds.[18]

Issue 2: Peak tailing or poor peak shape for boronic acid analytes.

  • Possible Cause: Secondary interactions between the boronic acid and residual silanol groups on the silica-based column packing material.

  • Troubleshooting Steps:

    • Use a Low-Silanol Activity Column: Employ a column specifically designed to have low silanol activity.[8]

    • Adjust Mobile Phase pH: Operating at a low pH can suppress the ionization of silanol groups, reducing secondary interactions.[6]

    • Add a Competitive Amine: Including a small amount of an amine like triethylamine in the mobile phase can help to mask the active silanol sites.

    • MaxPeak™ Premier Columns: These columns are designed to minimize analyte/surface interactions and can improve peak shape for sensitive compounds like boronic acids.[6][7]

Issue 3: On-column degradation of boronic acid pinacol esters.

  • Possible Cause: Pinacol esters of boronic acids can be susceptible to hydrolysis back to the corresponding boronic acid under typical reversed-phase HPLC conditions.[16][17]

  • Troubleshooting Steps:

    • Use High pH Mobile Phase: A high pH mobile phase can help to mitigate the on-column degradation of pinacolboronate esters.[17]

    • Employ Non-Aqueous Reversed-Phase Chromatography (NARP): If possible, using a non-aqueous mobile phase can prevent hydrolysis.

    • Use a High Percentage of Organic Solvent: A high percentage of organic solvent in the mobile phase can also help to prevent on-column hydrolysis.[16]

GC-MS Analysis

Issue 1: No peak or a very small peak is observed for this compound.

  • Possible Cause: Boronic acids are generally not volatile enough for direct GC analysis and require derivatization.[10]

  • Troubleshooting Steps:

    • Derivatize the Analyte: Convert the this compound into a more volatile derivative. Common derivatization strategies include:

      • Silylation: React with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]

      • Esterification with Diols: React with a diol such as pinacol or triethanolamine to form a stable cyclic boronate ester.[10][20]

    • Optimize Derivatization Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature, time, and reagent concentrations.

Issue 2: Multiple peaks are observed for the derivatized analyte.

  • Possible Cause: Incomplete derivatization or the formation of side products.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: As mentioned above, ensure the derivatization is complete. This may involve increasing the reaction time or temperature, or using a different derivatizing agent.

    • Check for Moisture: Silylation reactions, in particular, are sensitive to moisture, which can lead to incomplete reactions and instability of the derivatives. Ensure all glassware and solvents are dry.

    • Analyze the Mass Spectra: Use the mass spectra to identify the different peaks. This can help you determine if they are partially derivatized products, side products, or contaminants.

Quantitative Data Summary

Analytical MethodCommon AnalytesTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Key Considerations
¹¹B NMR Boronic acids, Boronate esters-Convenient for monitoring the direct conversion of the boron species.[1][2] Chemical shifts are sensitive to pH and diol concentration.[1][2]
HPLC-UV/PDA Boronic acids and related organic moleculesDependent on chromophore; can be in the low µg/mL range.Method development is often required to achieve good retention and peak shape.[6][7]
HPLC-Fluorescence (with post-column derivatization) Boronic acidsPhenylboronic acid: 1.2 ng or 1 µM[21][22]Highly selective and sensitive for boronic acids.[21][22]
GC-MS (with derivatization) Derivatized boronic acidsBoric acid (as triethanolamine borate): 0.04 µg/L.[20] Derivatized butylboronic acid: < 32 ppm.[10]Derivatization is necessary.[10] Can be very sensitive and selective.
LC-MS/MS (with derivatization) Derivatized aryl boronic acidsLow parts per million (ppm) levels.[23]Derivatization can significantly increase sensitivity for trace analysis.[23]

Experimental Protocols & Workflows

General Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Start Reaction B Take Aliquot at t=0 A->B C Quench Reaction B->C D Prepare for Analysis (e.g., dilute, derivatize) C->D E Inject into Analytical Instrument (HPLC, GC-MS, NMR) D->E F Acquire Data E->F G Integrate Peaks F->G H Calculate Conversion/Yield G->H I Repeat at Time Intervals H->I I->B

Caption: General experimental workflow for monitoring reaction progress.

Troubleshooting Logic for HPLC Peak Tailing

G Start Peak Tailing Observed Q1 Is the column old or contaminated? Start->Q1 A1 Clean or replace the column Q1->A1 Yes Q2 Are you using a standard silica-based column? Q1->Q2 No End Peak Shape Improved A1->End A2 Switch to a low-silanol activity or end-capped column Q2->A2 Yes Q3 Is the mobile phase pH appropriate? Q2->Q3 No A2->End A3 Lower the mobile phase pH to suppress silanol ionization Q3->A3 No Q3->End Yes A4 Add a competitive amine (e.g., TEA) to the mobile phase A3->A4 A4->End

Caption: Troubleshooting guide for HPLC peak tailing of boronic acids.

Derivatization Workflow for GC-MS Analysis

G Start Aqueous Sample Aliquot Dry Dry Sample Completely (e.g., under N2 stream) Start->Dry AddReagent Add Derivatization Reagent (e.g., MSTFA, Pinacol) and Solvent Dry->AddReagent React Heat to Drive Reaction to Completion AddReagent->React Analyze Inject into GC-MS React->Analyze

Caption: A typical derivatization workflow for GC-MS analysis.

References

Validation & Comparative

Hydroxymethylboronic Acid: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of hydroxymethylboronic acid and its derivatives showcases their increasing importance as versatile synthetic intermediates, particularly in the pharmaceutical and materials science sectors. This guide provides a comparative analysis of their performance against traditional boronic acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their synthetic needs.

Hydroxymethylboronic acids, characterized by the presence of a hydroxymethyl group, offer unique advantages in organic synthesis. This functional group can enhance solubility, provide a site for further chemical modification, and influence the electronic properties of the molecule, thereby impacting reactivity and biological activity. This guide will delve into the practical applications of hydroxymethylboronic acids, with a focus on their utility in the widely-used Suzuki-Miyaura cross-coupling reaction.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of the boronic acid derivative can significantly impact the efficiency and outcome of this reaction. Below is a comparative summary of the performance of 4-(hydroxymethyl)phenylboronic acid against its unsubstituted counterpart, phenylboronic acid, and its pinacol ester derivative in the coupling with 4-iodotoluene.

Boronic Acid DerivativeCatalystBaseSolventTime (h)Yield (%)Reference
4-(Hydroxymethyl)phenylboronic Acid Pd(dppf)Cl₂K₂CO₃MeCN/H₂O (4:1)290Hypothetical data based on similar reactions[1]
Phenylboronic Acid Pd(OAc)₂/XPhosK₃PO₄Dioxane/H₂O (2:1)18-2095Based on similar reactions[2]
Phenylboronic Acid Pinacol Ester Pd₂(dba)₃/FcPPh₂K₃PO₄Dioxane/H₂O (2:1)18HighGeneral observation of high yields[2][3]

Note: The data for 4-(hydroxymethyl)phenylboronic acid is inferred from a similar reaction due to the lack of a directly comparable published result with 4-iodotoluene under identical conditions. The primary literature should be consulted for specific applications.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of a biaryl compound using a hydroxymethyl-substituted boronic acid and a general Suzuki-Miyaura coupling procedure.

Synthesis of 4'- (Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile

A common strategy for the synthesis of this class of compounds involves the Suzuki-Miyaura coupling of a protected 4-(hydroxymethyl)phenylboronic acid with an aryl halide.

Step 1: Protection of the Hydroxymethyl Group: The hydroxymethyl group of 4-(hydroxymethyl)phenylboronic acid is often protected, for example, as a methoxymethyl (MOM) ether, to prevent unwanted side reactions.

Step 2: Suzuki-Miyaura Coupling: The protected boronic acid is then coupled with an aryl halide, such as 4-bromobenzonitrile, in the presence of a palladium catalyst and a base. The use of bulky ligands like SPhos can enhance the coupling efficiency, with yields reported to be as high as 85%.[4]

Step 3: Deprotection: The protecting group is subsequently removed to yield the final product. For a MOM group, this can be achieved using an acid like BBr₃.[4]

General Suzuki-Miyaura Coupling Procedure

The following is a general procedure that can be adapted for various substrates:

  • To a flask are added the aryl halide (1 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv.), and a base (e.g., 2 M Na₂CO₃ solution, 10 mL).[5]

  • A solvent system, such as toluene/dioxane (4:1, 10 mL), is added.[5]

  • The mixture is degassed and then stirred at 85°C under a nitrogen atmosphere for 4 hours.[5]

  • Upon completion, the reaction mixture is filtered through celite, and the organic layer is separated and concentrated.

  • The crude product is then purified by silica gel column chromatography.[5]

Visualizing Synthetic Strategies

Diagrams are invaluable tools for understanding complex chemical processes. Below are Graphviz diagrams illustrating a typical Suzuki-Miyaura reaction workflow and a logical comparison of boronic acid derivatives.

Suzuki_Miyaura_Workflow reagents Aryl Halide + Boronic Acid Derivative reaction_mixture Add Catalyst (e.g., Pd(dppf)Cl₂) & Base (e.g., K₂CO₃) in Solvent reagents->reaction_mixture heating Heat and Stir (e.g., 85°C, 4h) reaction_mixture->heating workup Workup: Filter, Extract, Concentrate heating->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_boronic_acids Boronic Acid Derivatives cluster_properties Key Properties hydroxymethyl This compound reactivity Reactivity hydroxymethyl->reactivity Good stability Stability hydroxymethyl->stability Moderate solubility Solubility hydroxymethyl->solubility Enhanced functionalization Further Functionalization hydroxymethyl->functionalization Yes (OH group) unsubstituted Unsubstituted Boronic Acid unsubstituted->reactivity High unsubstituted->stability Moderate unsubstituted->solubility Variable unsubstituted->functionalization Limited ester Boronic Acid Ester (e.g., Pinacol Ester) ester->reactivity Moderate ester->stability High ester->solubility Good in organic solvents ester->functionalization Limited

Comparison of properties for different boronic acid derivatives.

Stability and Alternative Synthetic Routes

While boronic acids are invaluable, their stability can be a concern, with protodeboronation being a potential side reaction, especially with electron-deficient or some heteroaryl boronic acids.[6] Boronic esters, such as pinacol esters, are often more stable and can be a preferred choice in certain synthetic applications.[3]

For the synthesis of hydroxymethyl-substituted biaryls, alternative routes to the Suzuki-Miyaura coupling exist. For instance, 4-hydroxymethyl biphenyl can be synthesized by reacting biphenyl with N-chlorosuccinimide to form 4-chlorobiphenyl, followed by a Grignard reaction with magnesium and subsequent reaction with a formaldehyde equivalent.[7] Another approach involves the reduction of a corresponding biphenyl carboxylic acid ester using a reducing agent like lithium aluminum hydride.[5]

Conclusion

Hydroxymethylboronic acids are valuable and versatile intermediates in organic synthesis. Their unique combination of a reactive boronic acid moiety and a functionalizable hydroxymethyl group makes them attractive building blocks for the construction of complex molecules in drug discovery and materials science. While their stability may be a consideration in some cases, the potential for enhanced solubility and further chemical modification often outweighs this drawback. This guide provides a foundational understanding to aid in the rational selection of boronic acid derivatives for specific synthetic challenges.

References

A Comparative Guide to Catalysts for Hydroxymethylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application lies in the synthesis of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The coupling of aryl halides with (4-(hydroxymethyl)phenyl)boronic acid is of particular interest as it introduces a versatile hydroxymethyl group, a common pharmacophore and a valuable synthetic handle for further molecular elaboration. The choice of catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and the overall efficiency of the process. This guide provides a comparative overview of common catalysts employed for the Suzuki coupling of (4-(hydroxymethyl)phenyl)boronic acid, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst system, comprising a metal precursor and a ligand, is critical for achieving high yields and turnover numbers (TON) in the Suzuki coupling of (4-(hydroxymethyl)phenyl)boronic acid. While a comprehensive direct comparative study across a wide range of catalysts for this specific substrate is not extensively documented in a single source, analysis of the broader Suzuki-Miyaura coupling literature allows for the compilation of representative data. The following table summarizes the performance of various palladium-based catalysts in the coupling of aryl halides with arylboronic acids, including those with functional groups similar to the hydroxymethyl moiety.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TON
Pd(OAc)₂ / SPhos4-Chlorotoluene(4-(hydroxymethyl)phenyl)boronic acidK₃PO₄Toluene/H₂O11024~70-80-
Pd₂(dba)₃ / P(t-Bu)₃Aryl ChloridesArylboronic AcidsK₃PO₄DioxaneRT12-24HighHigh
PdCl₂(dppf)Aryl BromidesArylboronic AcidsK₂CO₃Dioxane/H₂O10012High-
Pd/C (ligand-free)Aryl BromidesArylboronic AcidsK₂CO₃Ethanol/H₂ORT2-4High-
NiCl₂(dppf)Aryl ChloridesArylboronic AcidsK₃PO₄Dioxane9524Good-

Note: The yields and TONs are generalized from Suzuki-Miyaura coupling reactions of similar substrates due to the limited availability of a direct comparative study for (4-(hydroxymethyl)phenyl)boronic acid across all listed catalysts. Performance can vary significantly based on the specific aryl halide and reaction conditions.

Key Catalyst Classes and Considerations

Palladium Catalysts with Phosphine Ligands

Palladium complexes with bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective for the Suzuki coupling of a broad range of aryl halides, including the less reactive aryl chlorides.[1] These ligands facilitate the oxidative addition of the aryl halide to the palladium(0) center and promote the reductive elimination step. The combination of Pd(OAc)₂ with ligands like SPhos has been shown to be effective for the coupling of challenging substrates.[2] Similarly, the use of Pd₂(dba)₃ with tri-tert-butylphosphine (P(t-Bu)₃) provides a highly active catalyst system, often enabling reactions at room temperature.[3]

Palladium Catalysts with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions.[4] They form strong bonds with the palladium center, leading to robust and thermally stable catalysts. These catalysts have demonstrated high activity in Suzuki-Miyaura reactions, and their supported versions, for instance on cellulose, offer the advantage of easy recovery and recycling.[4]

Ligand-Free Palladium Catalysis

For reasons of cost-effectiveness and simplified reaction workup, ligand-free palladium catalysis is an attractive option. Heterogeneous catalysts like palladium on carbon (Pd/C) can effectively catalyze the Suzuki coupling in aqueous media, often at room temperature.[5] These systems are particularly appealing from a green chemistry perspective.

Nickel-Based Catalysts

As a more earth-abundant and less expensive alternative to palladium, nickel-based catalysts have gained significant attention.[6] Nickel complexes, such as those with dppf or bipyridine ligands, can catalyze the Suzuki-Miyaura coupling of aryl chlorides and other challenging substrates.[6][7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki Coupling with a Palladium/Phosphine Ligand System
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.2-1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the appropriate solvent (e.g., toluene, dioxane, often with a small amount of water).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 110 °C) for the specified time (typically 12-24 hours).

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the relationships and workflow in a typical Suzuki-Miyaura coupling experiment, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide G Mixing and Heating A->G B (4-(hydroxymethyl)phenyl)boronic acid B->G C Palladium Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Quenching & Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Biaryl Product J->K

A generalized workflow for a Suzuki-Miyaura coupling experiment.

Catalytic_Cycle Pd0 Pd(0)L_n PdII_1 Ar-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L_n-Ar' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product ArX Ar-X ArX->PdII_1 ArBOH Ar'B(OH)₂ ArBOH->PdII_2 Base Base Base->PdII_2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Cross-Validation of Experimental Results Using Hydroxymethylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hydroxymethylboronic acid's performance in key chemical and biological applications against common alternatives. Experimental data is presented to support the cross-validation of its utility in Suzuki-Miyaura cross-coupling reactions, carbohydrate sensing, and serine protease inhibition. Detailed experimental protocols and visualizations of relevant pathways and workflows are included to facilitate replication and further research.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of boronic acid is critical to the reaction's success, influencing yield, reaction time, and compatibility with various functional groups. Here, we compare the performance of 4-hydroxymethylphenylboronic acid with other substituted phenylboronic acids.

Comparative Data:

While direct, side-by-side comparative studies under identical conditions are limited, the reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is influenced by the electronic nature of the substituent. Electron-donating groups can sometimes enhance the rate of transmetalation, a key step in the catalytic cycle. The hydroxymethyl group is generally considered to be a weakly electron-donating or neutral group.

Boronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/Water95[1]
4-Methylphenylboronic Acid5-IodovanillinNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Phenylboronic Acid4-ChlorotoluenePd/XPhosVariousMethanol/THF~70-90[3]
4-Hydroxymethylphenylboronic AcidIodotolueneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylboronic acid derivative (e.g., 4-hydroxymethylphenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid derivative, palladium catalyst, and base.

  • Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Boronate Ar'-B(OR)2 Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Carbohydrate Sensing

Boronic acids are widely used in the design of synthetic receptors for carbohydrates due to their ability to form reversible covalent bonds with diols. The binding affinity and selectivity are influenced by the substitution on the phenyl ring of the boronic acid.

Comparative Data: Binding Constants (Kₐ) of Phenylboronic Acid Derivatives with Monosaccharides

Boronic AcidSaccharideBinding Constant (Kₐ, M⁻¹)pHReference
Phenylboronic AcidFructose353Not Specified[5]
Phenylboronic AcidGlucose110Not Specified[5]
4-PBAFructose~87008.5[6]
4-PBAGlucose~45008.5[6]
4-POBAGlucose147.4[4]
7-IQBAFructose5227.4[4]

PBA: Phenylboronic Acid; 4-POBA: phenoxathiin-4-boronic acid; 7-IQBA: isoquinoline-7-boronic acid

Experimental Protocol: Fluorescence Titration for Carbohydrate Binding

This protocol describes a method to determine the binding constant of a fluorescent boronic acid sensor with a carbohydrate.

Materials:

  • Fluorescent boronic acid sensor solution (e.g., in a suitable buffer)

  • Carbohydrate stock solution (e.g., glucose, fructose)

  • pH meter

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent boronic acid sensor in a buffered aqueous solution at a specific pH (e.g., pH 7.4).

  • Prepare a concentrated stock solution of the carbohydrate in the same buffer.

  • Place a known volume and concentration of the sensor solution in a cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution.

  • Add small aliquots of the carbohydrate stock solution to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until no significant change in fluorescence is observed.

  • Plot the change in fluorescence intensity as a function of the carbohydrate concentration.

  • Fit the data to a suitable binding isotherm (e.g., 1:1 binding model) to calculate the association constant (Kₐ).[7]

Workflow for Carbohydrate Sensing

Carbohydrate_Sensing_Workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis Sensor_Solution Prepare Fluorescent Boronic Acid Sensor Solution Initial_Spectrum Record Initial Fluorescence Spectrum Sensor_Solution->Initial_Spectrum Carbohydrate_Solution Prepare Carbohydrate Stock Solution Add_Carbohydrate Add Aliquots of Carbohydrate Solution Carbohydrate_Solution->Add_Carbohydrate Initial_Spectrum->Add_Carbohydrate Record_Spectra Record Fluorescence Spectra after each addition Add_Carbohydrate->Record_Spectra Record_Spectra->Add_Carbohydrate Plot_Data Plot Fluorescence Change vs. [Carbohydrate] Record_Spectra->Plot_Data Calculate_Ka Calculate Binding Constant (Ka) Plot_Data->Calculate_Ka

Caption: General workflow for determining carbohydrate binding affinity.

Performance as a Serine Protease Inhibitor

Boronic acids are known to be potent inhibitors of serine proteases, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The inhibitory potency is influenced by the substituents on the boronic acid.

Comparative Data: Inhibition Constants (Kᵢ) of Boronic Acid Derivatives against Serine Proteases

InhibitorProteaseInhibition Constant (Kᵢ)Reference
Peptidyl Boronic Acid (BoroPhe)Chymotrypsin0.435 ± 0.036 nM[8]
Peptidyl Boronic Acid (BoroPhe)Subtilisin E1.00 ± 0.19 nM[8]
Nanoparticle-based receptorChymotrypsin10.4 ± 1.3 nM[9]
SSTI (Bowman-Birk type inhibitor)Trypsin16.6 x 10⁻⁸ M[10]

Note: These values are for complex boronic acid derivatives and not simple substituted phenylboronic acids. Further research is required to determine the specific inhibitory activity of this compound.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general method for determining the inhibition constant (Kᵢ) of a boronic acid derivative against a serine protease.

Materials:

  • Serine protease (e.g., trypsin, chymotrypsin) solution of known concentration

  • Substrate for the protease (e.g., a p-nitroanilide substrate)

  • Boronic acid inhibitor stock solution

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at a specific pH)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of dilutions of the boronic acid inhibitor in the assay buffer.

  • In a 96-well plate or cuvette, add the assay buffer, substrate solution, and the inhibitor solution at various concentrations.

  • Initiate the reaction by adding the serine protease solution.

  • Immediately monitor the absorbance change over time at a wavelength appropriate for the product of the substrate hydrolysis (e.g., 405 nm for p-nitroaniline).

  • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

  • Plot the reaction rates as a function of the inhibitor concentration.

  • Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Kᵢ).[11]

Inhibition of Serine Protease by Boronic Acid

Serine_Protease_Inhibition Enzyme Serine Protease Active Site (Ser, His, Asp) Complex Enzyme-Inhibitor Complex Tetrahedral Adduct Enzyme->Complex Reversible Binding Inhibitor Boronic Acid R-B(OH)₂ Inhibitor->Complex

Caption: Covalent inhibition of a serine protease by a boronic acid.

Potential Role in Cellular Signaling

Recent studies have suggested that phenylboronic acid (PBA) can influence cellular signaling pathways, particularly those involved in cancer cell migration.

Signaling Pathway Involvement:

Research has indicated that both boric acid and phenylboronic acid can inhibit the migration of prostate cancer cells.[12] This effect may be mediated through the modulation of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets.[12] Specifically, treatment with PBA has been shown to decrease the activities of RhoA and Rac1 in metastatic prostate cancer cells.[12]

Hypothesized Signaling Pathway Modulation

Signaling_Pathway PBA Phenylboronic Acid RhoA RhoA PBA->RhoA Inhibits Rac1 Rac1 PBA->Rac1 Inhibits ROCK ROCK RhoA->ROCK Cell_Migration Cell Migration Rac1->Cell_Migration Cdc42 Cdc42 Cdc42->Cell_Migration ROCK->Cell_Migration

Caption: Potential modulation of Rho GTPase signaling by Phenylboronic Acid.

Conclusion

This compound is a versatile compound with demonstrated and potential applications in organic synthesis, chemical sensing, and as a bioactive molecule. While this guide provides a comparative framework, it also highlights the need for more direct, systematic studies to fully elucidate the performance of this compound relative to other substituted boronic acids. The provided protocols and diagrams serve as a foundation for researchers to conduct such cross-validation experiments and further explore the utility of this important chemical entity.

References

benchmarking hydroxymethylboronic acid against alternative synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxymethylboronic acid and its derivatives are valuable reagents in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the formation of carbon-carbon bonds has made them indispensable in the development of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of common synthetic routes to this compound, offering insights into their respective efficiencies and procedural requirements.

Performance Comparison of Synthetic Routes

The selection of a synthetic route to this compound is often a trade-off between yield, reaction time, and the availability and handling of starting materials. Below is a summary of key quantitative data for prominent synthetic methodologies.

Synthetic RouteKey ReactantsTypical Yield (%)Reaction Time (approx.)Key Considerations
1. From Bromophenol via Grignard Reagent m-Bromophenol, t-Butyldimethylchlorosilane, Mg, Tributylborate~65%[1]12-24 hoursMulti-step process involving protection and deprotection.[1] Requires handling of sensitive Grignard reagents.
2. Hydrolysis of a (Bromomethyl)boronate Ester Diisopropyl (bromomethyl)boronateHigh (not specified)Not specifiedDescribed as an efficient route, though specific quantitative data for the direct product is not readily available in the reviewed literature.[2]
3. From m-Bromophenol and Glyoxylic Acid (for a related structure) m-Bromophenol, Glyoxylic acid, Sodium hydroxide~52-65%[3]8-9 hoursThis route produces 2-bromo-4-hydroxymandelic acid, a related structure, and highlights a different synthetic strategy.[3]

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility and optimization. Below are protocols for the key synthetic routes discussed.

Synthesis of m-Hydroxyphenylboronic Acid from m-Bromophenol

This method involves the protection of the hydroxyl group of m-bromophenol, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection.

Step 1: Protection of m-Bromophenol

  • To a solution of m-bromophenol in a suitable solvent, add an equivalent of a protecting group reagent (e.g., t-butyldimethylchlorosilane).

  • The reaction is typically carried out in the presence of a base (e.g., imidazole) to facilitate the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work up the reaction mixture to isolate the protected bromophenol.

Step 2: Grignard Reagent Formation and Borylation

  • Activate magnesium turnings in a dry flask under an inert atmosphere.

  • Add a solution of the protected bromophenol in an ethereal solvent (e.g., THF) to the magnesium to initiate the Grignard reaction.

  • Once the Grignard reagent is formed, cool the reaction mixture and add a borate ester (e.g., tributylborate) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

Step 3: Hydrolysis and Deprotection

  • Quench the reaction with an acidic solution to hydrolyze the borate ester.

  • The protecting group is typically removed under acidic conditions during the workup.

  • Extract the aqueous layer with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the hydroxyphenylboronic acid. A yield of approximately 65% has been reported for m-hydroxyphenylboronic acid using this approach.[1]

Synthesis of Pinanediol (Hydroxymethyl)boronate via Hydrolysis

This route is noted for its efficiency in producing a stable ester of this compound.[2]

  • Diisopropyl (bromomethyl)boronate is hydrolyzed under aqueous conditions.

  • The resulting (hydroxymethyl)boronic acid is then reacted with pinanediol to form the stable pinanediol (hydroxymethyl)boronate ester.

  • This ester is a useful intermediate for asymmetric synthesis.

Application in Suzuki-Miyaura Cross-Coupling

Hydroxymethylboronic acids are frequently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryls and other conjugated systems.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, Base, and Solvent Degas Degas Mixture (e.g., with Argon) Reactants->Degas Inert Atmosphere Add_Catalyst Add Palladium Catalyst (e.g., Pd(OAc)2) Degas->Add_Catalyst Heat Heat Reaction Mixture (e.g., 60-100 °C) Add_Catalyst->Heat Reaction Time: 1-24 hours Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify Product (e.g., Column Chromatography) Extract->Purify

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R1-Pd(II)Ln-R2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Kinetic Studies of Reactions Involving Hydroxymethylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving hydroxymethylboronic acid and its derivatives with a focus on their interactions with reactive oxygen species (ROS). As the body of research on the specific kinetics of this compound is still emerging, this guide draws comparisons from more extensively studied analogous boronic acids, such as phenylboronic acid, to provide a foundational understanding for researchers in drug development and related scientific fields.

Overview of Boronic Acid Reactivity with Reactive Oxygen Species

Boronic acids are known to react with various ROS, a characteristic that is being explored for therapeutic and diagnostic applications. The primary reaction involves the oxidation of the boronic acid to its corresponding alcohol and boric acid. The rate of this oxidation is highly dependent on the specific ROS, the pH of the medium, and the substituents on the boronic acid.

A crucial finding in the study of boronic acid kinetics is the significant difference in their reaction rates with various ROS. For instance, peroxynitrite (ONOO⁻) has been shown to react with boronic acids at a rate that is several orders of magnitude faster than hydrogen peroxide (H₂O₂). This selective reactivity is a key area of interest for the development of targeted ROS scavengers and sensors.

Comparative Kinetic Data

While specific kinetic data for this compound is limited in the available literature, the following table summarizes the second-order rate constants for the reaction of 4-acetylphenylboronic acid with different ROS. This data provides a valuable benchmark for understanding the potential reactivity of other boronic acid derivatives.

Boronic Acid DerivativeReactive Oxygen Species (ROS)Second-Order Rate Constant (k) [M⁻¹s⁻¹]Reference
4-Acetylphenylboronic acidPeroxynitrite (ONOO⁻)1.6 x 10⁶
4-Acetylphenylboronic acidHypochlorous acid (HOCl)6.2 x 10³
4-Acetylphenylboronic acidHydrogen peroxide (H₂O₂)2.2

Note: The reactivity of this compound is expected to follow a similar trend, with peroxynitrite being the most reactive species. The electron-donating nature of the hydroxymethyl group may influence the absolute reaction rates.

Experimental Protocols for Kinetic Studies

The following is a generalized experimental protocol for determining the kinetics of boronic acid reactions with ROS, based on commonly used methodologies such as stopped-flow spectrophotometry.

Objective: To determine the second-order rate constant for the reaction between a boronic acid and a specific ROS.

Materials:

  • Boronic acid of interest (e.g., this compound)

  • Source of ROS (e.g., peroxynitrite, hydrogen peroxide)

  • Phosphate buffer (pH 7.4)

  • Stopped-flow spectrophotometer

  • Chelating agent (e.g., DTPA) to prevent metal-catalyzed side reactions

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the boronic acid in the phosphate buffer.

    • Prepare a stock solution of the ROS. The concentration of the ROS solution should be determined immediately before the experiment.

    • The final concentrations of the reactants will depend on the reaction rate and the detection method. For fast reactions, such as with peroxynitrite, concentrations in the low micromolar range are typical.

  • Kinetic Measurements:

    • Set the stopped-flow spectrophotometer to the appropriate wavelength to monitor the decay of the ROS or the formation of the product. For peroxynitrite, the decay is typically monitored at 302 nm.

    • Rapidly mix equal volumes of the boronic acid solution and the ROS solution in the stopped-flow instrument.

    • Record the change in absorbance over time. The kinetic traces are typically fitted to a pseudo-first-order exponential decay function when the concentration of the boronic acid is in large excess compared to the ROS.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) from the fit of the kinetic trace.

    • Repeat the experiment with varying concentrations of the boronic acid while keeping the ROS concentration constant.

    • Plot the observed pseudo-first-order rate constants (k_obs) against the concentration of the boronic acid.

    • The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of boronic acid oxidation and a typical experimental workflow for kinetic studies.

G General Mechanism of Boronic Acid Oxidation by ROS BA Boronic Acid (R-B(OH)₂) Intermediate Unstable Intermediate BA->Intermediate Reaction ROS Reactive Oxygen Species (e.g., ONOO⁻) ROS->Intermediate Alcohol Alcohol (R-OH) Intermediate->Alcohol BoricAcid Boric Acid (B(OH)₃) Intermediate->BoricAcid G Experimental Workflow for Kinetic Analysis cluster_prep Reagent Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis Prep_BA Prepare Boronic Acid Solution Mix Rapid Mixing in Stopped-Flow Prep_BA->Mix Prep_ROS Prepare ROS Solution Prep_ROS->Mix Monitor Monitor Absorbance Change Mix->Monitor Fit Fit Kinetic Traces (k_obs) Monitor->Fit Plot Plot k_obs vs. [Boronic Acid] Fit->Plot Calculate Determine Second-Order Rate Constant (k) Plot->Calculate

A Comparative Analysis of Hydroxymethylboronic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxymethylboronic acid, specifically 4-(hydroxymethyl)phenylboronic acid, is a crucial building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of solvent is paramount as it significantly influences the solubility, stability, and reactivity of this reagent, thereby dictating the efficiency and outcome of the reaction. This guide provides a comparative analysis of 4-(hydroxymethyl)phenylboronic acid's behavior in various solvent systems, supported by experimental data and protocols.

Data Presentation

Solubility

Table 1: Solubility of Phenylboronic Acid and 4-(Hydroxymethyl)phenylboronic Acid in Various Solvents

Solvent SystemSolvent TypePhenylboronic Acid Solubility4-(Hydroxymethyl)phenylboronic Acid Solubility
WaterPolar Protic1.9 g/100 g H₂O (at 20°C)25 g/L[1]
Methanol (MeOH)Polar ProticHighHigh (inferred)
Ethanol (EtOH)Polar ProticHighHigh (inferred)
AcetonePolar AproticHigh[2][3]High (inferred)
Tetrahydrofuran (THF)Polar AproticHighSoluble (used in synthesis)[4]
Dichloromethane (CH₂Cl₂)NonpolarModerateSoluble (used in synthesis)
Chloroform (CHCl₃)NonpolarModerate[2][3]Moderate (inferred)
Diethyl EtherNonpolarHighModerate (inferred)
TolueneNonpolarLowLow (inferred)
HexaneNonpolarVery LowVery Low (inferred)

Note: "High," "Moderate," and "Low" solubility for phenylboronic acid are qualitative assessments from literature.[2][3] Data for 4-(hydroxymethyl)phenylboronic acid is largely inferred from its structure and limited available data.

Stability

Boronic acids are susceptible to dehydration to form cyclic boroxines (anhydrides) and protodeboronation, particularly in acidic or high-temperature conditions. The choice of solvent can influence these degradation pathways.

Table 2: General Stability of Boronic Acids in Different Solvent Environments

Solvent TypeGeneral Stability Observations
Polar Protic Can participate in equilibria with the boronic acid. In aqueous solutions, the boronic acid exists in equilibrium with the boronate ion.[5] Protic solvents can facilitate protodeboronation under certain conditions.
Polar Aprotic Generally good solvents for boronic acids, promoting solubility while being less reactive than protic solvents.
Nonpolar Lower solubility can be a limiting factor. However, for reactions where water is detrimental, anhydrous nonpolar solvents are preferred.

4-(Hydroxymethyl)phenylboronic acid is known to contain varying amounts of its anhydride, indicating a propensity for dehydration.

Reactivity in Suzuki-Miyaura Coupling

The solvent system plays a critical role in the efficiency of Suzuki-Miyaura coupling reactions by influencing the solubility of reactants and intermediates, the activity of the catalyst, and the rate of the different steps in the catalytic cycle.

Table 3: Comparison of Solvent Systems in the Suzuki-Miyaura Coupling of 4-(Hydroxymethyl)phenylboronic Acid

Solvent SystemBaseCatalyst SystemObservations
Tetrahydrofuran (THF)CsFPd₂(dba)₃ / SPhosReaction proceeds at room temperature.[6]
Polyethylene Glycol (PEG-400)K₂CO₃Pd(0)-SMTU-boehmite"Green" solvent, catalyst shows excellent activity and recyclability.[7]
Methanol/Water (3:2)NaOHPd(II) complexA mixture of a polar protic solvent and water can be highly effective, with rapid reaction times.[8]
Dioxane/WaterK₂CO₃Pd(OAc)₂ / SPhosA common solvent mixture for Suzuki couplings.

Experimental Protocols

Determination of Solubility (Dynamic Method)

A dynamic method can be employed to determine the solubility of 4-(hydroxymethyl)phenylboronic acid in various organic solvents.[2][3]

  • A suspension of a known mass of 4-(hydroxymethyl)phenylboronic acid in a specific volume of the chosen solvent is prepared in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • The suspension is heated at a constant rate while being stirred vigorously.

  • The point of complete dissolution is determined by observing the disappearance of turbidity, which can be monitored visually or by using a light intensity probe.

  • The temperature at which complete dissolution occurs is recorded as the solubility temperature for that specific concentration.

  • The experiment is repeated with different concentrations to construct a solubility curve.

¹H NMR Analysis

¹H NMR spectroscopy is a powerful tool for characterizing 4-(hydroxymethyl)phenylboronic acid and monitoring its stability and reactions in different deuterated solvents.

  • Prepare a dilute solution of 4-(hydroxymethyl)phenylboronic acid in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • Acquire the ¹H NMR spectrum. The chemical shifts of the protons will be influenced by the solvent.[9]

  • Expected Chemical Shifts (in CD₃OD): δ 7.72 (d, J=7.2 Hz, 2H), 7.59 (d, J=7.6 Hz, 2H), 7.35-7.30 (m, 2H), 4.60 (s, 2H).[10]

  • The presence of broad signals for the B(OH)₂ and CH₂OH protons is common, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

HPLC Analysis for Stability and Reaction Monitoring

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to assess the purity and stability of 4-(hydroxymethyl)phenylboronic acid over time in different solvent systems, as well as to monitor the progress of reactions.

  • Mobile Phase Preparation: A common mobile phase for the analysis of boronic acids is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[11] The pH of the aqueous phase can be adjusted to optimize the retention and peak shape.

  • Sample Preparation: Dissolve a small amount of 4-(hydroxymethyl)phenylboronic acid in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220-260 nm).

    • Gradient Elution: A gradient from a low to a high percentage of the organic solvent is often employed to ensure the elution of all components with good resolution.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of degradation products or the consumption of the starting material over time.

Mandatory Visualization

Suzuki_Miyaura_Coupling_Workflow Reactants Reactants: 4-(Hydroxymethyl)phenylboronic Acid + Aryl Halide Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Solvent Solvent System (e.g., THF, MeOH/H2O) Solvent->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Base Base (e.g., K2CO3, CsF) Base->Reaction_Setup Heating Heating (if required) Reaction_Setup->Heating Quenching Reaction Quenching Heating->Quenching Reaction Completion Extraction Workup: Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Product: Biaryl Compound Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Solvent_Selection_Logic Start Start: Select Solvent System Solubility_Check Are all reactants soluble? Start->Solubility_Check Protic Polar Protic (e.g., MeOH, H2O) Good solubility for polar reactants Solubility_Check->Protic Consider Aprotic Polar Aprotic (e.g., THF, DMF) Good solubility, less reactive Solubility_Check->Aprotic Consider Nonpolar Nonpolar (e.g., Toluene) For water-sensitive reactions Solubility_Check->Nonpolar Consider Change_Solvent Change Solvent or use a co-solvent Solubility_Check->Change_Solvent No Stability_Check Is the boronic acid stable? Reactivity_Check Is the reaction efficient? Stability_Check->Reactivity_Check Yes Stability_Check->Change_Solvent No Optimal_Solvent Optimal Solvent System Reactivity_Check->Optimal_Solvent Yes Reactivity_Check->Change_Solvent No Protic->Stability_Check Aprotic->Stability_Check Nonpolar->Stability_Check Change_Solvent->Start

Caption: Logical flow for selecting an appropriate solvent system.

References

validation of analytical techniques for hydroxymethylboronic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantification of hydroxymethylboronic acid. The following sections detail the performance of various methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Data Summary: Performance of Analytical Techniques

The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry for the quantification of this compound and other closely related boronic acids.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectrophotometry (Curcumin Method)Non-Aqueous Capillary Electrophoresis (NACE)
Linearity Range 5 - 1000 ppm0.0625 - 1 µg/mL10 - 200 µg/mLNot explicitly stated, but good sensitivity reported
Correlation Coefficient (r²) > 0.99> 0.99> 0.99Not explicitly stated
Limit of Detection (LOD) 0.1 µg[1]0.0625 µg/mL~10 µg/mL1 µM (for phenylboronic acid)
Limit of Quantification (LOQ) 1.0 µg[1]0.25 µg/mL[2]Not explicitly statedNot explicitly stated
Accuracy (% Recovery) 97.1 - 105.7%[1]80 - 120% (for similar compounds)[3]Not explicitly stated80 - 120% (for similar compounds)[3]
Precision (% RSD) < 2.0%[1]< 10% at LOQ[2]Not explicitly statedNot explicitly stated

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of various compounds. For boronic acids that lack a strong chromophore, such as this compound, derivatization or indirect detection methods are often employed. However, direct detection at low UV wavelengths is also possible.

Experimental Protocol:

  • Chromatographic System: An HPLC system equipped with a UV detector is utilized.

  • Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is commonly used.[4]

  • Mobile Phase: A gradient of 10 mM ammonium acetate and acetonitrile is a suitable mobile phase.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a low wavelength, typically around 210 nm.

  • Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

  • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, a derivatization step is necessary to convert them into more volatile species.

Experimental Protocol:

  • Derivatization: this compound is derivatized to a more volatile ester, for example, by reaction with pinacol.[2]

  • GC System: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: An Agilent HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice.[2]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 2 mL/min.[2]

  • Oven Temperature Program: The oven temperature is programmed to start at 80°C, hold for 1 minute, then ramp to 250°C at a rate of 2.5°C/min, and hold for 1 minute.[2]

  • Injection: A split injection mode is typically used.

  • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: An internal standard is often used, and a calibration curve is constructed by analyzing derivatized standards.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more accessible method for quantification. For boric acid and its derivatives, a colorimetric reaction with curcumin can be utilized to form a colored complex that can be measured.

Experimental Protocol:

  • Reagents: A solution of curcumin in acetic acid and concentrated sulfuric acid are required.

  • Reaction: An extract of the sample containing this compound is reacted with the curcumin solution and sulfuric acid to form a colored rosocyanine complex.

  • Spectrophotometer: A UV-Visible spectrophotometer is used to measure the absorbance of the resulting solution.

  • Wavelength: The absorbance is measured at the wavelength of maximum absorption of the rosocyanine complex, which is around 550 nm.

  • Quantification: A calibration curve is prepared using standard solutions of this compound.

Non-Aqueous Capillary Electrophoresis (NACE)

Non-aqueous capillary electrophoresis (NACE) is a powerful separation technique for the analysis of labile compounds like boronic acids, as it can prevent hydrolysis that may occur in aqueous environments.[3]

Experimental Protocol:

  • CE System: A capillary electrophoresis instrument with a UV detector is used.

  • Capillary: A fused-silica capillary is typically employed.

  • Background Electrolyte (BGE): A non-aqueous BGE is used, the specific composition of which needs to be optimized for the separation of this compound.

  • Injection: Samples are introduced into the capillary by hydrodynamic or electrokinetic injection.

  • Separation Voltage: A high voltage is applied across the capillary to effect the separation.

  • Detection: UV detection is performed at a suitable wavelength.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an analytical technique, a critical process to ensure the reliability of the quantification method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Mobile Phase, Temperature, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Prepare Validation Protocol & Report J->K L Implement for Routine Analysis K->L

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxymethylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of hydroxymethylboronic acid, a compound frequently used in organic synthesis. The following procedures are designed to provide essential, immediate safety and logistical information.

I. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure to this compound, which can cause skin, eye, and respiratory irritation.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A standard laboratory coat, full-length trousers, and closed-toe shoes are required to protect the skin.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator equipped with a particulate filter is necessary. All handling of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risks.

II. Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to contain the substance and mitigate hazards.

  • Area Security and Ventilation: In the case of a significant spill, evacuate all non-essential personnel from the immediate vicinity and ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For solid spills, carefully sweep the material to avoid raising dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and absorb the spill.

  • Collection: Transfer the contained material into a clearly labeled, sealable waste container.

  • Decontamination: The spill area should be thoroughly cleaned with a soap and water solution.

  • Waste Disposal: All materials used in the cleanup process, including gloves, absorbent pads, and contaminated clothing, must be placed in the hazardous waste container for proper disposal.

III. Step-by-Step Disposal Procedures

The appropriate method for the disposal of this compound is contingent on the quantity of the waste and local institutional and environmental regulations.

For small quantities of uncontaminated this compound waste, a neutralization procedure is recommended to convert it into a less reactive borate salt prior to disposal. This is often permissible for drain disposal, but always verify with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.[1]

Experimental Protocol for Neutralization:

  • Dilution: In a well-ventilated chemical fume hood, dilute the this compound waste with water to a concentration below 5% (w/v). This should be done in a suitable container, such as an Erlenmeyer flask, placed within a secondary container to prevent spills.

  • Prepare Neutralizing Agent: A saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) are suitable mild bases for this purpose.[2] The use of strong bases like sodium hydroxide should be avoided to prevent an overly exothermic and potentially violent reaction.[2]

  • Neutralization Process: While continuously stirring the diluted acidic solution, slowly add the basic neutralizing agent.[2] The evolution of carbon dioxide gas will be observed.

  • pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a calibrated pH meter. Continue to add the neutralizing agent until the pH of the solution is stable within a neutral range of 6.0 to 8.0.[3]

  • Final Disposal: If permitted by local regulations, the neutralized solution can be slowly poured down the sanitary sewer drain, followed by flushing with a large volume of cold water (a recommended ratio of at least 20 parts water to 1 part of the neutralized solution).[3]

  • Documentation: Meticulously record the entire neutralization and disposal process in your laboratory's chemical waste log.

Waste containing large quantities of this compound or that which is contaminated with other hazardous substances (e.g., heavy metals, organic solvents) must be treated as hazardous waste.[3]

Procedure for Hazardous Waste Disposal:

  • Containment: Securely place the waste in a chemically compatible and leak-proof container. If possible, use the original manufacturer's container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," along with the names of any other contaminants.

  • Storage: Store the sealed container in a designated and properly placarded satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Professional Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][5] Do not attempt to dispose of this waste through any other means.

IV. Summary of Disposal Parameters

The following table provides a quick reference for the key parameters in the disposal of this compound.

ParameterRecommendation for Small, Uncontaminated QuantitiesRecommendation for Large or Contaminated Quantities
Primary Disposal Route Neutralization and subsequent drain disposal (pending local approval)Collection for professional hazardous waste disposal
Recommended Neutralizing Agent Saturated Sodium Bicarbonate or 1M Sodium Carbonate solution[2]Not Applicable
Final pH Target 6.0 - 8.0[3]Not Applicable
Personal Protective Equipment Safety Goggles, Lab Coat, Chemically Resistant GlovesSafety Goggles, Lab Coat, Chemically Resistant Gloves
Disposal Location Sanitary Sewer with copious water flushing (if permitted)[3]Designated Hazardous Waste Satellite Accumulation Area

V. Disposal Decision Workflow

The following diagram provides a visual representation of the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated decision_quantity Is the waste a small quantity and uncontaminated? start->decision_quantity process_large_quantity Treat as Hazardous Waste decision_quantity->process_large_quantity No process_neutralization Perform Neutralization Protocol decision_quantity->process_neutralization Yes containerize Containerize, Label, and Store in Satellite Accumulation Area process_large_quantity->containerize decision_local_reg Is drain disposal permitted by local regulations? process_neutralization->decision_local_reg decision_local_reg->process_large_quantity No process_drain_disposal Flush Down Sanitary Sewer with Copious Water decision_local_reg->process_drain_disposal Yes end End: Disposal Complete and Documented process_drain_disposal->end contact_ehs Contact EHS for Waste Pickup containerize->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Hydroxymethylboronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Hydroxymethylboronic acid, ensuring both personal safety and experimental integrity.

This compound and its derivatives are valuable reagents in various chemical syntheses. However, like many laboratory chemicals, they pose potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Adherence to safety protocols is paramount to mitigate risks of irritation, toxicity, and other health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant to the eyes, skin, and respiratory tract.[1][2][3] Some boronic acids may also carry reproductive toxicity warnings. Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes and dust.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[5][6]
Body Protection Laboratory coatA lab coat should be worn to protect skin and clothing from contamination.[4]
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a fume hood or when dust generation is likely.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the key steps for safe laboratory operations.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace Ensure Safety handle_weigh Weigh Solid in Ventilated Area prep_workspace->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation : Before handling, ensure a chemical fume hood is operational and you are wearing the appropriate PPE as outlined in the table above. Have an emergency eyewash station and safety shower accessible.[1][7]

  • Weighing :

    • Perform all weighing operations of solid this compound within a fume hood to minimize inhalation of dust particles.

    • Use a tared, sealed container to transfer the solid to the balance.

    • Minimize the creation of dust by handling the material gently.

  • Solution Preparation :

    • In the fume hood, slowly add the weighed this compound to the desired solvent in a suitable flask.

    • Keep the container covered as much as possible during dissolution.

    • Ensure the container is tightly closed after preparation.[8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste : Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[9]

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[9]

  • Container Disposal : Empty containers must be thoroughly rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[9]

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.